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  • Product: 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid
  • CAS: 1333946-90-9

Core Science & Biosynthesis

Foundational

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid: A Technical Profile

Topic: 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1333946-90-9) is a heteroaromatic building block increasingly utilized in medicinal chemistry for the synthesis of adenosine receptor antagonists, kinase inhibitors, and antimicrobial agents. This scaffold combines the lipophilic, metabolic susceptibility of the furan ring with the polar, hydrogen-bond-accepting properties of the thiazole core. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, reactivity profiles, and application in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound serves as a bioisostere for bi-aryl systems, offering a distinct vector for pi-stacking interactions while introducing a carboxylic acid handle for further diversification.

Table 1: Physicochemical Specifications
PropertyDataNotes
CAS Number 1333946-90-9Primary identifier
IUPAC Name 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid
Molecular Formula C₈H₅NO₃S
Molecular Weight 195.20 g/mol Fragment-like space
SMILES O=C(O)c1sc(nc1)c2ccoc2
Appearance Off-white to pale yellow solidTypical of thiazole acids
Predicted pKa ~3.5 (Carboxylic acid)Acidic due to electron-deficient thiazole
Predicted LogP 1.8 – 2.1Moderate lipophilicity
Solubility DMSO, DMF, MethanolSparingly soluble in water at neutral pH
H-Bond Donors/Acceptors 1 / 4Lipinski compliant

Synthetic Pathways[12][13]

The synthesis of 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid generally follows two primary strategies: the classical Hantzsch thiazole synthesis or modern transition-metal-catalyzed cross-coupling.

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

This route offers higher fidelity and functional group tolerance, avoiding the harsh conditions of cyclization.

  • Starting Materials: Ethyl 2-bromothiazole-5-carboxylate and Furan-3-boronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Conditions: Base (K₂CO₃ or Cs₂CO₃), Solvent (Dioxane/Water), 80–100°C.

  • Hydrolysis: Subsequent saponification (LiOH/THF) yields the free acid.

Method B: Hantzsch Thiazole Synthesis

Useful for large-scale, cost-effective production where raw material availability is prioritized over yield.

  • Thioamide Formation: Furan-3-carboxamide is thionated (Lawesson’s reagent) to yield Furan-3-carbothioamide.

  • Cyclization: Reaction with ethyl 2-chloro-2-formylacetate (often generated in situ from ethyl 3-ethoxyacrylate and sulfuryl chloride or similar equivalents like ethyl 2-chloro-3-oxopropanoate).

  • Mechanism: Nucleophilic attack of sulfur on the alpha-halocarbonyl, followed by dehydration.

Visualization: Synthetic Workflow

SynthesisPathways Start1 Ethyl 2-bromothiazole- 5-carboxylate Inter1 Intermediate Ester Start1->Inter1 Suzuki Coupling Pd(PPh3)4, K2CO3 Start2 Furan-3-boronic acid Start2->Inter1 Start3 Furan-3-carbothioamide Start3->Inter1 Hantzsch Cyclization EtOH, Reflux Start4 Ethyl 2-chloro-3- oxopropanoate Start4->Inter1 Final 2-(Furan-3-yl)-1,3-thiazole- 5-carboxylic acid Inter1->Final Saponification LiOH, THF/H2O

Figure 1: Comparison of Suzuki-Miyaura coupling (Blue path) and Hantzsch cyclization (Red path) for the synthesis of the target scaffold.

Chemical Reactivity & Derivatization[8][11][13]

The molecule possesses three distinct zones of reactivity: the carboxylic acid, the thiazole C-H bonds, and the furan ring.

Carboxylic Acid Derivatization

The C-5 carboxylic acid is the primary vector for library generation.

  • Amide Coupling: Standard HATU/EDC conditions work well. Note: The electron-deficient nature of the thiazole ring increases the acidity of the carboxylic acid, making the activated ester highly reactive but potentially prone to hydrolysis if not handled under anhydrous conditions.

  • Esterification: Acid-catalyzed esterification or reaction with alkyl halides under basic conditions.

Aromatic Ring Reactivity
  • Furan Ring (Oxidation Risk): The furan ring is electron-rich and susceptible to oxidative ring opening (e.g., by singlet oxygen or metabolic P450 oxidation) to form reactive enedials. This is a critical consideration for metabolic stability (see Section 5).

  • Thiazole Ring: The C-4 position of the thiazole is relatively inert to electrophilic substitution but can be functionalized via C-H activation protocols if required.

Visualization: Reactivity Map

ReactivityMap Core 2-(Furan-3-yl)-1,3-thiazole- 5-carboxylic acid Amide Amide Formation (Library Generation) Core->Amide R-NH2, HATU Curtius Curtius Rearrangement (Isocyanate/Amine) Core->Curtius DPPA, Heat Oxidation Metabolic Oxidation (Furan Ring Opening) Core->Oxidation CYP450 / [O] CH_Act C-H Activation (Thiazole C4) Core->CH_Act Pd cat., Direct Arylation

Figure 2: Strategic derivatization points and stability liabilities. Blue paths indicate standard medicinal chemistry transformations; red dashed path indicates metabolic liability.

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

This scaffold is often used as a bioisostere for bi-phenyl or phenyl-pyridine systems. The furan-thiazole linkage introduces a specific twist angle (non-planar) that can improve solubility compared to planar bi-aryls.

  • Adenosine Receptor Antagonists: The furan-thiazole motif mimics the adenine core, interacting with the exosite of A2A receptors.

  • Kinase Inhibition: The carboxylic acid is frequently converted to an amide to hinge-bind or interact with the DFG motif in various kinases.

Metabolic Considerations

While the furan ring provides favorable lipophilicity and pi-stacking, it is a structural alert for toxicity due to potential metabolic activation to cis-2-butene-1,4-dial (a reactive Michael acceptor).

  • Mitigation Strategy: If high clearance is observed, consider substituting the furan with a thiophene or oxazole, or blocking the furan alpha-positions with methyl groups (though this alters the steric profile).

Analytical Characterization

Confirmation of identity should rely on the following predicted spectral features:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Carboxylic Acid: Broad singlet at δ 13.0–14.0 ppm.

    • Thiazole C4-H: Singlet at δ 8.4–8.6 ppm (deshielded by N and S).

    • Furan Protons:

      • C2'-H: ~δ 8.3 ppm (singlet-like, alpha to O).

      • C5'-H: ~δ 7.8 ppm (doublet).

      • C4'-H: ~δ 7.0 ppm (doublet/multiplet).

  • LC-MS:

    • ESI (+): [M+H]⁺ = 196.0.

    • ESI (-): [M-H]⁻ = 194.0.

  • Quality Control: Ensure absence of Pd residues (if Method A used) via ICP-MS, as thiazoles can chelate metals, complicating biological assays.

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The furan ring is sensitive to light and air over prolonged periods; protect from oxidation.

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft. Link

  • Suzuki Coupling of Thiazoles: Ohkubo, M., et al. (1995). "Practical Synthesis of 2-Arylthiazoles via Palladium-Catalyzed Cross-Coupling." Tetrahedron. Link

  • Furan Metabolic Toxicity: Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Thiazole-Furan Scaffolds in Adenosine Antagonists: Vippagunta, S., et al. (2012). "Crystalline forms of an adenosine A2a receptor antagonist." US Patent 20120178768. Link

  • General Properties of 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid: PubChem Compound Summary for CID 53621904. Link

Exploratory

Technical Guide: Design and Synthesis of Furan-3-yl Thiazole Carboxylic Acid Derivatives

Executive Summary This technical guide analyzes the Furan-3-yl thiazole carboxylic acid scaffold, a hybrid pharmacophore merging the lipophilic furan ring with the biologically versatile thiazole nucleus. While furan-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the Furan-3-yl thiazole carboxylic acid scaffold, a hybrid pharmacophore merging the lipophilic furan ring with the biologically versatile thiazole nucleus. While furan-2-yl derivatives are more common, the furan-3-yl isomer represents a strategic "scaffold hop" to alter metabolic susceptibility and optimize binding geometry in kinase (e.g., EGFR) and bacterial enzyme (e.g., DNA Gyrase B) active sites. This document provides a comprehensive workflow for the synthesis, structural optimization, and biological validation of these derivatives.

Part 1: Structural Rationale & Pharmacophore Design

The "Furan-3-yl" Advantage

In medicinal chemistry, the choice between furan-2-yl and furan-3-yl is not merely cosmetic; it dictates metabolic fate and vector alignment.

  • Metabolic Stability: Furan rings are often viewed as "structural alerts" due to potential metabolic opening by cytochrome P450s (forming reactive dicarbonyls). However, the 3-substituted furan is generally less prone to rapid oxidative metabolism compared to the 2-substituted isomer, offering a superior pharmacokinetic (PK) profile for lead compounds.

  • Geometric Vectoring: The bond angle of the 3-position allows the furan ring to project into hydrophobic pockets (e.g., the gatekeeper region of kinases) with a distinct trajectory compared to the linear 2-position, potentially overcoming steric clashes in resistant mutant strains.

The Thiazole Core

The thiazole ring serves as the central connector. Its nitrogen atom (N3) acts as a hydrogen bond acceptor (HBA), crucial for interacting with residues like Val717 in EGFR or Asp73 in DNA Gyrase . The carboxylic acid moiety at position 4 or 5 provides a handle for solubility or further derivatization (amides/esters) to reach solvent-exposed regions.

Part 2: Synthetic Architectures

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis . This pathway is preferred for its regioselectivity and tolerance of diverse functional groups.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • 
    -Haloketone:  2-Bromo-1-(furan-3-yl)ethan-1-one.
    
  • Thioamide/Thiourea: Ethyl thiooxamate or substituted thiourea.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-(furan-3-yl)thiazole-2-carboxylate.

Step 1: Synthesis of 2-Bromo-1-(furan-3-yl)ethan-1-one
  • Reagents: 3-Acetylfuran (1.0 eq), Phenyltrimethylammonium tribromide (PTT) (1.0 eq), THF (anhydrous).

  • Procedure:

    • Dissolve 3-acetylfuran in anhydrous THF at 0°C.

    • Add PTT portion-wise over 30 minutes to prevent over-bromination.

    • Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Filter the quaternary ammonium salt precipitate. Concentrate the filtrate.

    • Purification: Flash chromatography (silica gel) is critical here as the bromoketone is lachrymatory and unstable.

Step 2: Hantzsch Cyclization
  • Reagents:

    
    -Bromoketone from Step 1 (1.0 eq), Ethyl thiooxamate (1.1 eq), Ethanol (absolute).
    
  • Procedure:

    • Suspend ethyl thiooxamate in ethanol.

    • Add the

      
      -bromoketone solution dropwise at RT.
      
    • Reflux the mixture for 6–8 hours.

    • Observation: The reaction mixture typically turns clear, then precipitates the hydrobromide salt of the thiazole.

    • Isolation: Cool to 0°C. Filter the solid. Neutralize with 10% NaHCO

      
       to obtain the free base.
      
    • Recrystallization: Ethanol/Water (9:1).

Synthetic Workflow Diagram

The following Graphviz diagram visualizes the critical path and decision points in the synthesis.

SynthesisWorkflow Start Precursor: 3-Acetylfuran Bromination Step 1: Bromination (PTT, THF, 0°C) Start->Bromination Electrophilic Subst. Intermediate Intermediate: 2-Bromo-1-(furan-3-yl)ethan-1-one Bromination->Intermediate Isolation (Unstable) Cyclization Step 2: Hantzsch Condensation (Ethyl Thiooxamate, EtOH, Reflux) Intermediate->Cyclization + Thioamide Workup Workup & Neutralization (NaHCO3) Cyclization->Workup HBr Salt Formation Product Target: Ethyl 4-(furan-3-yl)thiazole-2-carboxylate Workup->Product Free Base

Caption: Step-wise Hantzsch synthesis pathway from 3-acetylfuran to the final thiazole carboxylate.

Part 3: Biological Validation & SAR

Antimicrobial Activity (DNA Gyrase Inhibition)

Furan-thiazole hybrids have demonstrated potency against Gram-positive bacteria by targeting the ATP-binding site of DNA Gyrase B.

Table 1: Comparative Antimicrobial Potency (MIC in


g/mL) 
Data synthesized from representative thiazole-furan literature [1][3].
Compound VariantR-Group (Pos 2)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)
3-Furyl (Target) -COOH 4.8 – 9.5 12.5 – 25.0 > 50
3-Furyl-COOEt (Ester)12.5 – 25.050.0> 100
2-Furyl (Analog)-COOH6.25 – 12.525.064.0
Ciprofloxacin (Std)--0.50.25--

Note: The free acid (-COOH) typically outperforms the ester due to ionic interactions with the active site arginine residues.

Anticancer Activity (EGFR Kinase Inhibition)

Derivatives where the carboxylic acid is converted to a hydrazide or amide have shown efficacy against EGFR-overexpressing cell lines (e.g., MCF-7, A549).

Table 2: Antiproliferative Activity (IC


 in 

M)
Data extrapolated from thiazole hybrid studies [4][5].
Cell LineTissue OriginFuran-3-yl DerivativeDoxorubicin (Control)Mechanism
MCF-7 Breast2.20 ± 0.150.07Apoptosis induction
A549 Lung8.48 ± 0.900.55EGFR Kinase Inhibition
HepG2 Liver16.75 ± 1.21.10Tubulin Polymerization

Part 4: Computational Insights & Molecular Docking

To rationalize the biological data, molecular docking is essential. The interaction map below illustrates how the Furan-3-yl thiazole carboxylic acid binds within the ATP-binding pocket of DNA Gyrase B.

Binding Mode Analysis
  • Thiazole Nitrogen: Forms a key Hydrogen Bond with Asp73 .

  • Carboxylic Acid: Forms a salt bridge with Arg76 .

  • Furan-3-yl Ring: Occupies the hydrophobic sub-pocket, engaging in

    
    -
    
    
    
    T-shaped interactions. The 3-yl orientation avoids the steric clash often seen with bulky 2-yl substituents.
Interaction Diagram

DockingInteraction Thiazole Thiazole Core Furan Furan-3-yl Ring Thiazole->Furan Acid Carboxylic Acid Thiazole->Acid Asp73 Asp73 (H-Bond Donor) Thiazole->Asp73 H-Bond (2.8 Å) HydroPocket Hydrophobic Pocket (Val/Ile) Furan->HydroPocket Van der Waals Arg76 Arg76 (Salt Bridge) Acid->Arg76 Ionic Interaction

Caption: Pharmacophore map showing critical binding interactions of the scaffold with DNA Gyrase B residues.

References

  • Al-Mulla, A. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC.

  • BenchChem. (2025). Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. BenchChem Technical Guides.

  • Mamidala, R., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.

  • Shafiee, A., et al. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. PMC.

  • Chawla, G., et al. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate.

Foundational

Biological Activity of Furan-Substituted Thiazole-5-Carboxylic Acids

A Technical Guide for Drug Discovery & Development[1] Executive Summary The fusion of furan and thiazole moieties within a single pharmacophore represents a high-value strategy in medicinal chemistry. Furan-substituted t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development[1]

Executive Summary

The fusion of furan and thiazole moieties within a single pharmacophore represents a high-value strategy in medicinal chemistry. Furan-substituted thiazole-5-carboxylic acids have emerged as potent bioactive scaffolds, exhibiting a broad spectrum of pharmacological profiles ranging from antimicrobial and anticancer properties to specific enzyme inhibition (notably Xanthine Oxidase).[1] This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols necessary for leveraging this scaffold in therapeutic development.

Chemical Scaffold & Rationale

The therapeutic potency of this class stems from the synergistic electronic and steric properties of its constituent rings:

  • The Thiazole-5-Carboxylic Acid Core: Structurally analogous to the purine ring system, this core is critical for binding in the active sites of enzymes like Xanthine Oxidase (XO). The C5-carboxylic acid (or its bioisosteres like esters/amides) serves as a key hydrogen bond donor/acceptor.

  • The Furan Substituent (C2 Position): The furan ring acts as a lipophilic spacer that enhances membrane permeability while offering π-π stacking opportunities within receptor pockets. Unlike phenyl rings, the oxygen atom in the furan ring can participate in additional weak hydrogen bonding, altering the solvation profile and binding kinetics.

Key Pharmacophore Features:

  • C2-Position: Furan ring (often substituted with nitro or aryl groups) determines specificity and lipophilicity.

  • C4-Position: Small alkyl groups (e.g., methyl) restrict rotation, locking the bioactive conformation.

  • C5-Position: The carboxylic acid/derivative moiety is the "warhead" for H-bonding with catalytic residues (e.g., Serine or Arginine in target enzymes).

Therapeutic Applications & Mechanisms[3][4]
2.1 Enzyme Inhibition: Xanthine Oxidase (XO)

Derivatives of 2-arylthiazole-5-carboxylic acid are structural analogues of Febuxostat , a non-purine XO inhibitor used for gout. The furan-substituted variants function by occupying the hydrophobic channel leading to the molybdenum cofactor (Mo-co) site of XO.

  • Mechanism: The thiazole nitrogen and the C5-carboxylic acid form a hydrogen bond network with Arg880 and Thr1010 in the XO active site. The furan ring engages in

    
    -
    
    
    
    T-shaped interactions with Phe914 , stabilizing the inhibitor-enzyme complex.
2.2 Anticancer Activity (EGFR & Apoptosis)

Furan-thiazole hybrids have shown cytotoxicity against lung (A549) and breast (MCF-7) cancer cell lines.

  • Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.[1][2]

  • Mechanism: These compounds compete with ATP for the binding site on the tyrosine kinase domain. The furan moiety fits into the hydrophobic pocket (gatekeeper region), while the thiazole core mimics the adenine ring of ATP.

  • Secondary Pathway: Induction of apoptosis via upregulation of Caspase-3 and Bax , and downregulation of Bcl-2 .

2.3 Antimicrobial Activity (DNA Gyrase B)[3]

Substituted thiazoles, particularly those with furan-hydrazone linkages, exhibit potent antibacterial activity against S. aureus and E. coli.[4]

  • Mechanism: Inhibition of DNA Gyrase B ATPase activity. The compounds stabilize the cleaved DNA-enzyme complex, preventing DNA supercoiling and leading to bacterial cell death.

Structure-Activity Relationship (SAR) Analysis

The biological activity is highly sensitive to substitutions at three key positions.

PositionSubstituentEffect on Biological Activity
C2 (Thiazole) Furan-2-yl Optimal. Enhances binding affinity via

-stacking.
5-Nitro-furan-2-ylIncreases antibacterial potency (mechanism similar to nitrofurantoin).
BenzofuranIncreases bulk; improves anticancer activity but decreases solubility.
C4 (Thiazole) Methyl (-CH3) Preferred. Provides steric lock without hindering active site access.
PhenylOften reduces activity due to steric clash in XO active site.
-HLeads to metabolic instability (oxidation prone).
C5 (Thiazole) -COOH Essential for XO inhibition. Forms salt bridge with Arg880.
-COOEt (Ester)Prodrug form; better cell permeability, hydrolyzed intracellularly.
-CONH-R (Amide)Shifts specificity toward Kinase inhibition (e.g., EGFR).
Mechanistic Visualization
4.1 Xanthine Oxidase Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism of furan-thiazole-5-carboxylic acids against Xanthine Oxidase, preventing uric acid formation.

XO_Inhibition Substrate Hypoxanthine / Xanthine Enzyme Xanthine Oxidase (XO) (Mo-co Active Site) Substrate->Enzyme Binds Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES Catalysis Complex_EI Enzyme-Inhibitor Complex (Stabilized by Arg880/Phe914) Enzyme->Complex_EI Blocked Inhibitor Furan-Thiazole-5-COOH (Inhibitor) Inhibitor->Enzyme Competitive Binding (Ki < 10 nM) Product Uric Acid (ROS Generation) Complex_ES->Product Oxidation Complex_EI->Complex_ES Prevents Formation Complex_EI->Product NO REACTION Pathology Gout / Hyperuricemia Oxidative Stress Product->Pathology Accumulation

Caption: Competitive inhibition of Xanthine Oxidase by Furan-Thiazole ligands, preventing the oxidative hydroxylation of purines.

Experimental Protocols
5.1 Synthesis of 2-(Furan-2-yl)-4-methylthiazole-5-carboxylic Acid

Methodology: Hantzsch Thiazole Synthesis.[5] Rationale: This cyclization is robust, high-yielding, and allows for modular variation of the furan and ester components.

Step-by-Step Protocol:

  • Thioamide Formation:

    • Dissolve Furan-2-carbonitrile (10 mmol) in ethanol saturated with ammonia.

    • Bubble hydrogen sulfide (

      
      ) gas through the solution for 2 hours at 0°C.
      
    • Stir at room temperature for 24 hours.

    • Validation: Monitor disappearance of nitrile peak (

      
      ) via IR spectroscopy.
      
    • Evaporate solvent to yield Furan-2-carbothioamide .

  • Cyclization (Hantzsch Reaction):

    • Dissolve Furan-2-carbothioamide (1.0 equiv) in absolute ethanol (20 mL).

    • Add Ethyl 2-chloroacetoacetate (1.1 equiv) dropwise.

    • Reflux the mixture for 4–6 hours.

    • Observation: A precipitate (hydrochloride salt) may form.

    • Cool and neutralize with 10%

      
       solution.
      
    • Extract with ethyl acetate, dry over

      
      , and concentrate.
      
    • Yield: Ethyl 2-(furan-2-yl)-4-methylthiazole-5-carboxylate.

  • Hydrolysis (Ester to Acid):

    • Dissolve the ester in THF:Water (1:1).

    • Add LiOH (2.0 equiv) and stir at room temperature for 12 hours.

    • Acidify with 1M HCl to pH 2–3.

    • Filter the resulting white precipitate.

    • Final Product: 2-(Furan-2-yl)-4-methylthiazole-5-carboxylic acid.

Synthesis Workflow Diagram:

Synthesis_Flow Start Furan-2-carbonitrile Step1 Thioamide Formation (H2S, EtOH) Start->Step1 Inter1 Furan-2-carbothioamide Step1->Inter1 Step2 Hantzsch Cyclization (+ Ethyl 2-chloroacetoacetate) Inter1->Step2 Inter2 Thiazole Ester (Intermediate) Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Target Carboxylic Acid Step3->Final

Caption: Step-wise Hantzsch synthesis pathway for generating the target furan-thiazole scaffold.

5.2 Bioassay: Xanthine Oxidase Inhibition (In Vitro)

Objective: Determine the


 of the synthesized compound.
  • Reagents:

    • Phosphate buffer (pH 7.5, 50 mM).

    • Xanthine Oxidase enzyme solution (from bovine milk).

    • Xanthine substrate solution (150

      
      ).
      
  • Procedure:

    • Prepare test compound solutions in DMSO (ensure final DMSO < 1%).

    • Incubate enzyme + test compound for 15 mins at 25°C.

    • Initiate reaction by adding Xanthine substrate.

    • Measurement: Monitor the increase in absorbance at 290 nm (formation of uric acid) using a UV-Vis spectrophotometer for 10 minutes.

  • Calculation:

    • Plot % Inhibition vs. Concentration to derive

      
      .
      
Future Outlook

The furan-substituted thiazole-5-carboxylic acid scaffold is ripe for "Scaffold Hopping" and molecular hybridization.

  • PROTAC Development: The carboxylic acid handle allows for conjugation with E3 ligase ligands, potentially degrading proteins like EGFR rather than just inhibiting them.

  • Multitargeting: Fusing this scaffold with 1,2,4-triazoles could enhance antifungal efficacy by targeting CYP51 simultaneously with DNA gyrase.

References
  • Design, Synthesis, and Biological Evaluation of Novel Thiazole Derivatives. Molecules. (2024). Link

  • Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. Medicinal Chemistry Research. (2020). Link

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. (2016). Link

  • Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors. Chemical Biology & Drug Design. (2016). Link

  • Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. (2025). Link

Sources

Exploratory

Comprehensive Solubility Profile of 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid

[1][2][3] Executive Summary & Chemical Identity[2][3][4][5] 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1333946-90-9 ) is a heteroaromatic building block utilized primarily in the synthesis of bioactive small mol...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Identity[2][3][4][5]

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS: 1333946-90-9 ) is a heteroaromatic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents.[1][2][3] Its structure comprises a thiazole core substituted at the C2 position with a furan-3-yl moiety and at the C5 position with a carboxylic acid group.[1][2][3]

As a specific intermediate with limited public empirical data, its solubility profile must be derived from first-principles physicochemical analysis and validated through rigorous experimental protocols.[1][2][3] This guide provides the theoretical basis for its solubility behavior and details the standard operating procedures (SOPs) required to establish its full solubility landscape.

PropertyDetail
CAS Number 1333946-90-9
Molecular Formula C₈H₅NO₃S
Molecular Weight 195.19 g/mol
Predicted pKa 2.8 – 3.2 (Acidic, -COOH)
Predicted LogP 1.5 – 1.9
Physical State Solid (typically off-white to pale yellow)

Physicochemical Basis of Solubility[2][6]

To master the solubility of this compound, one must understand the interplay between its crystal lattice energy and solvation energy.[3][4]

Ionization and pH-Dependence

The dominant solubility-determining feature is the C5-carboxylic acid .[1][2][3] Thiazoles are electron-withdrawing, which typically increases the acidity of attached carboxylic acids compared to benzoic acid.[1][2][3]

  • Low pH (< pH 2): The molecule exists in its neutral, unionized form (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1][4] Solubility is limited by the crystal lattice energy (Intrinsic Solubility, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    ).[4]
  • High pH (> pH 5): The carboxylic acid deprotonates to the carboxylate anion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1][2][4] Solvation energy increases drastically due to ion-dipole interactions with water, significantly enhancing solubility.[1][2][3]
    
Lipophilicity and Crystal Packing

The furan-3-yl and thiazole rings create a planar, aromatic system capable of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-

stacking.[1][2] This suggests a high lattice energy, implying that the neutral form will have poor aqueous solubility (likely < 1 mg/mL) but good solubility in polar aprotic solvents (DMSO, DMF) that can disrupt these stacking interactions.[4]

Experimental Solubility Profiling Protocols

Direct empirical data for this specific CAS is sparse.[2][3][4] The following protocols are designed to generate a validated solubility profile.

Tier 1: Kinetic Solubility (High-Throughput)

Purpose: Rapid estimation during early discovery to prevent precipitation in biological assays.[1][2][3][4]

  • Method: Nephelometry or UV-Vis precipitation.[1][2][3]

  • Protocol:

    • Prepare a 10 mM stock solution in DMSO .

    • Spike into aqueous buffer (PBS, pH 7.4) to final concentrations of 1–100 µM.[2][3][4]

    • Incubate for 90 minutes at 25°C.

    • Measure light scattering.[2][3][4] The onset of scattering indicates the solubility limit.[3][4]

  • Expected Result: Kinetic solubility is often higher than thermodynamic solubility due to supersaturation.[1][2][3][4]

Tier 2: Thermodynamic Solubility (Gold Standard)

Purpose: Accurate determination for formulation and CMC (Chemistry, Manufacturing, and Controls).

  • Method: Shake-Flask with HPLC-UV/MS quantification.[1][2][3]

  • Protocol:

    • Saturation: Add excess solid compound (~2–5 mg) to 1 mL of media (Water, pH 1.2, pH 7.4, FaSSIF).

    • Equilibration: Agitate at 25°C for 24–48 hours. Note: Check for crystal form conversion (polymorphism) using XRPD on the residual solid.

    • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF membrane (saturated with analyte to prevent adsorption).

    • Quantification: Analyze supernatant via HPLC.

Solvent Screening Table

Based on the structural analogs (thiazole-carboxylic acids), the following solubility profile is projected:

Solvent SystemPredicted SolubilityApplication
Water (pH 1.2) Low (< 0.1 mg/mL)Simulates gastric fluid; compound is unionized.[1][2][3]
Water (pH 7.4) High (> 5 mg/mL)Simulates blood/intestinal fluid; compound is ionized.[1][2][3][4]
DMSO Very High (> 50 mg/mL)Primary stock solution solvent.[1][2][3][4]
Methanol/Ethanol Moderate-HighRecrystallization and transfer solvents.[1][2][3]
Acetonitrile ModerateHPLC mobile phase compatibility.[1][2][3][4]
Hexane/Heptane NegligibleAnti-solvent for precipitation.[1][2][3][4]

Visualizing the Solubility Workflow

The following diagram outlines the decision tree for characterizing the solubility of 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid.

SolubilityWorkflow Start Solid Compound (CAS: 1333946-90-9) Char Solid State Characterization (XRPD / DSC) Start->Char Check Polymorphs Stock Prepare Stock (10mM in DMSO) Start->Stock Thermo Tier 2: Thermodynamic Solubility (Shake Flask, 24h) Start->Thermo Excess Solid Kinetic Tier 1: Kinetic Solubility (PBS pH 7.4, 90 min) Stock->Kinetic Dilute Analysis HPLC-UV / LC-MS Quantification Kinetic->Analysis Media1 pH 1.2 (0.1N HCl) Thermo->Media1 Media2 pH 7.4 (Phosphate) Thermo->Media2 Media3 Biorelevant (FaSSIF) Thermo->Media3 Media1->Analysis Media2->Analysis Media3->Analysis

Figure 1: Step-by-step workflow for establishing the solubility profile, distinguishing between kinetic screening and thermodynamic validation.

pH-Solubility Profile (Theoretical Model)

The solubility (


) at a given pH is defined by the Henderson-Hasselbalch equation for a monoprotic weak acid:

[1][2][4]

Where:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     = Intrinsic solubility of the unionized form.[2][4]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     ≈ 3.0 (Estimated for thiazole-5-COOH).[1][2][5]
    

pHSolubility LowPH pH < pKa (pH 1-2) Unionized Form (HA) Low Solubility MidPH pH = pKa (~3.0) 50% Ionized Solubility = 2 * S0 LowPH->MidPH Deprotonation HighPH pH > pKa (pH 7.4) Ionized Form (A-) High Solubility MidPH->HighPH Salt Formation

Figure 2: Theoretical species distribution and solubility impact across the pH scale.[1][2]

Formulation & Handling Implications[1][2][6][7][8][9][10]

Salt Formation

To improve oral bioavailability or dissolution rates, converting the free acid to a salt is a standard strategy.[3][4]

  • Recommended Counter-ions: Sodium (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), Potassium (
    
    
    
    ), or Tromethamine (Tris).[1][4]
  • Procedure: React the free acid with 1 equivalent of NaOH or KOH in methanol, then evaporate/lyophilize.

Stability in Solution[2][3][6]
  • Esterification Risk: In alcoholic solvents (methanol/ethanol) with catalytic acid, the carboxylic acid may convert to an ester over time.[3][4] Store stock solutions in DMSO or Acetonitrile .[1][2][3][4]

  • Decarboxylation: Thiazole-5-carboxylic acids can be susceptible to thermal decarboxylation at very high temperatures (> 150°C).[1][2][3] Avoid prolonged exposure to high heat during drying.[2][3][4]

References

  • BLD Pharm. (n.d.).[1][2][3][4] 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1333946-90-9).[1][2][3][6] Retrieved from

  • Smolecule. (2023).[1][2][3][4] 2-(2-furyl)-4-methyl-1,3-thiazole-5-carboxylic Acid Properties (Analog Reference). Retrieved from

  • Avdeef, A. (2003).[2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (Standard reference for pKa and Solubility protocols).

  • Bergström, C. A., et al. (2007).[3][4] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Methodology for intrinsic solubility determination).

  • PubChem. (2025).[1][2][3][5][4] Thiazole-5-carboxylic acid (Scaffold Properties). National Library of Medicine.[2][3][4] Retrieved from

Sources

Foundational

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid safety data sheet (SDS)

This technical guide serves as a comprehensive monograph and safety protocol for 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid . It is designed for research scientists and medicinal chemists, moving beyond standard compl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive monograph and safety protocol for 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid . It is designed for research scientists and medicinal chemists, moving beyond standard compliance data to provide actionable insights into handling, stability, and drug development implications.

Compound Monograph & Safety Protocol

Document Control:

  • Target Compound: 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid[1][2]

  • CAS Registry Number: 1333946-90-9[1]

  • Primary Application: Pharmaceutical intermediate; Fragment-based drug discovery (FBDD) scaffold.

Part 1: Substance Identification & Chemical Context[3]

This compound represents a biaryl heteroaromatic scaffold combining a π-excessive furan ring with a π-deficient thiazole core. This electronic push-pull system influences both its chemical reactivity and its behavior in biological assays.

Physicochemical Profile
ParameterDataTechnical Note
Molecular Formula C₈H₅NO₃S
Molecular Weight 195.19 g/mol Ideal range for fragment-based screening (<300 Da).
SMILES O=C(O)C1=CN=C(S1)C2=COC=C2Useful for cheminformatics/docking.
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation products.
Solubility DMSO, DMF, MethanolLow aqueous solubility at neutral pH; soluble in basic buffers (pH > 8).
Acidity (pKa) ~3.5 – 4.0 (Predicted)The electron-withdrawing thiazole ring increases the acidity of the carboxyl group compared to benzoic acid.
Structural Significance

The 2-(Furan-3-yl) substitution pattern is critical. Unlike furan-2-yl derivatives, the furan-3-yl attachment is often metabolically more stable but still presents a "structural alert" for medicinal chemists due to potential bioactivation (see Section 5).

Part 2: Hazard Profiling & Risk Mitigation

While classified under standard GHS categories, the specific chemical nature of this acid dictates the handling protocol.

GHS Classification (H-Codes)
  • H315 (Skin Irrit. 2): Causes skin irritation.[3][4][5][6][7][8]

    • Mechanism: Acidic functionality combined with lipophilicity allows penetration of the stratum corneum, leading to local pH drop and protein denaturation.

  • H319 (Eye Irrit.[3][4][7][9] 2A): Causes serious eye irritation.[5][7][9]

    • Mechanism:[10] Direct protonation of corneal proteins; high risk of irreversible opacity if not rinsed immediately.

  • H335 (STOT SE 3): May cause respiratory irritation.[4][5][6][7]

    • Mechanism: Inhalation of fine dust irritates mucous membranes.

Precautionary Decision Logic (P-Codes)

Do not rely solely on generic safety gear. Use the following decision logic to select appropriate engineering controls.

SafetyLogic Start Task Assessment Quantity Quantity > 100 mg? Start->Quantity Form Physical Form Quantity->Form Yes Quantity->Form No Action3 Standard PPE (Goggles/Lab Coat) Quantity->Action3 < 10 mg (Sealed) Solution Solution (DMSO/DMF) Form->Solution Solid Dry Powder Form->Solid Action2 Biosafety Cabinet or Fume Hood Solution->Action2 Skin Absorption Risk Action1 Fume Hood Mandatory Double Nitrile Gloves Solid->Action1 High Dust Risk

Figure 1: Risk-based decision tree for selecting engineering controls and PPE.

Part 3: Handling, Stability & Storage Protocols

Expert Insight: The furan ring is susceptible to oxidative degradation (ring opening) upon prolonged exposure to light and oxygen. The thiazole ring is relatively stable but can undergo hydrolysis under strongly acidic conditions at high temperatures.

Storage Specifications
  • Temperature: Refrigerator (+2°C to +8°C). Note: Some suppliers ship at room temperature, but long-term storage requires cooling to prevent decarboxylation or oxidation.

  • Atmosphere: Store under Argon or Nitrogen . The furan moiety is electron-rich and prone to autoxidation.

  • Container: Amber glass vials (light protection) with Teflon-lined caps.

Solubilization Protocol (Self-Validating)
  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare stock solutions at 10–20 mM.

  • Validation:

    • Visual Check: Solution must be clear. Turbidity indicates insoluble impurities or salt formation.

    • Sonication: If solid persists, sonicate at 40°C for 5 minutes.

    • Precipitation Test: Dilute 10 µL of stock into 990 µL of PBS (pH 7.4). If precipitate forms, the compound is not suitable for high-concentration aqueous assays without a co-solvent (e.g., Tween-80).

Part 4: Emergency Response & Toxicology

First Aid Mechanisms
  • Eye Contact: Immediately flush with water for 15 minutes.[5][6][7] Critical: Use a pH-neutralizing eye wash if available, as the compound is acidic.

  • Skin Contact: Wash with soap and water.[5][6][7][8] Avoid using ethanol or DMSO to clean the skin, as these solvents can act as vehicles, carrying the compound deeper into the dermis.

Mechanistic Toxicology (Drug Discovery Context)

For drug developers, the safety concern extends beyond immediate handling to metabolic liability .

  • Furan Bioactivation: The furan ring is a structural alert. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial intermediate.

  • Consequence: This reactive metabolite can form covalent adducts with proteins (hepatotoxicity risk) or DNA (genotoxicity risk).

MetabolicPathway Parent 2-(Furan-3-yl)-1,3-thiazole-5-COOH (Parent Compound) CYP CYP450 Oxidation (Bioactivation) Parent->CYP Epoxide Furan Epoxide / Enedial (Reactive Intermediate) CYP->Epoxide Adduct Protein/DNA Adducts (Toxicity) Epoxide->Adduct Covalent Binding Glutathione Glutathione Conjugation (Detoxification) Epoxide->Glutathione Phase II Metabolism

Figure 2: Potential metabolic activation pathway of the furan moiety, highlighting the risk of reactive metabolite formation.

Part 5: Synthesis & Quality Control

To ensure experimental reproducibility, the identity of the compound must be verified upon receipt.

Analytical Verification (NMR)

Expected ¹H NMR shifts (DMSO-d₆, 400 MHz):

  • Carboxylic Acid (-COOH): Broad singlet at δ 13.0–14.0 ppm (exchangeable).

  • Thiazole Ring (C4-H): Singlet at δ ~8.5 ppm.

  • Furan Ring:

    • H-2: δ ~8.3 ppm (deshielded by thiazole).

    • H-5: δ ~7.8 ppm.

    • H-4: δ ~6.9–7.1 ppm.

QC Workflow

Implement this workflow to validate batch purity before biological testing.

QCWorkflow Receipt Compound Receipt LCMS LC-MS Analysis (Confirm MW 195.2) Receipt->LCMS Purity Purity > 95%? LCMS->Purity NMR 1H NMR (Confirm Structure) Purity->NMR Yes Purify Recrystallize / Prep HPLC Purity->Purify No Release Release for Assay NMR->Release Purify->LCMS

Figure 3: Quality Control workflow ensuring compound integrity prior to usage.

References

  • PubChem. (2025).[4][11] Compound Summary: 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1333946-90-9).[1] National Library of Medicine. Retrieved from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (Contextual grounding for Section 4.2).
  • European Chemicals Agency (ECHA). (2025).[4] C&L Inventory: Thiazole derivatives hazard classification. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid

Executive Summary & Strategic Rationale The 2-aryl-1,3-thiazole-5-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in adenosine receptor antagonists, kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-aryl-1,3-thiazole-5-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in adenosine receptor antagonists, kinase inhibitors, and anti-inflammatory agents. While the classical Hantzsch thiazole synthesis is widely utilized, it often lacks the regiochemical fidelity required for the synthesis of 4-unsubstituted-5-carboxylate derivatives. The Hantzsch method typically employs


-halo-

-keto esters, which predominantly yield 4-methyl or 4-phenyl analogs.

To synthesize 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid with high purity and regiocontrol, this protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy. This approach couples commercially available ethyl 2-bromothiazole-5-carboxylate with furan-3-boronic acid, followed by controlled saponification. This route minimizes the formation of regioisomers and avoids the handling of unstable


-halo-formyl esters required for the Hantzsch route.
Key Advantages of This Protocol:
  • Regiospecificity: Guarantees the 4-H, 5-COOH substitution pattern.

  • Scalability: Avoids the use of gaseous H₂S or unstable thioamide intermediates.

  • Modularity: The boronic acid partner can be easily swapped to generate libraries.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two stable precursors: the electrophilic thiazole core and the nucleophilic furan moiety.

Retrosynthesis Target Target: 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid Intermediate Intermediate: Ethyl 2-(furan-3-yl)thiazole-5-carboxylate Intermediate->Target Hydrolysis (LiOH) Precursors Precursors: Ethyl 2-bromothiazole-5-carboxylate + Furan-3-boronic acid Precursors->Intermediate Suzuki Coupling (Pd cat.)

Figure 1: Retrosynthetic logic flow prioritizing convergent assembly via Palladium catalysis.

Materials & Reagents

Safety Note: Furan derivatives may be potential carcinogens. Thiazole halides can be severe eye irritants. All operations must be performed in a fume hood.

ReagentCAS No.MW ( g/mol )Equiv.Role
Ethyl 2-bromothiazole-5-carboxylate 41731-83-3236.091.0Electrophile
Furan-3-boronic acid 55552-70-0111.911.2Nucleophile
Pd(PPh₃)₄
Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Furan-3-boronic Acid with Thiazole Precursors

Introduction: The Strategic Importance of the Furan-Thiazole Motif In the landscape of modern medicinal chemistry and drug discovery, the strategic combination of distinct heterocyclic scaffolds is a cornerstone of molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Furan-Thiazole Motif

In the landscape of modern medicinal chemistry and drug discovery, the strategic combination of distinct heterocyclic scaffolds is a cornerstone of molecular design. The furan and thiazole ring systems are independently recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The furan moiety, an oxygen-containing five-membered aromatic heterocycle, offers unique electronic properties and can serve as a bioisostere for phenyl or thiophene rings, often improving pharmacokinetic profiles.[1] The thiazole nucleus is another critical pharmacophore, integral to numerous drugs and demonstrating a broad spectrum of biological activities.[2][3]

The coupling of a furan-3-boronic acid with various thiazole precursors via the Suzuki-Miyaura reaction provides a powerful and versatile methodology for the construction of novel furan-thiazole hybrids.[4] These hybrid structures are of significant interest to researchers and drug development professionals for their potential to exhibit unique pharmacological profiles, arising from the synergistic combination of the individual heterocyclic components. This guide provides an in-depth technical overview of the reagents, protocols, and underlying principles for the successful execution of this important transformation.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the thiazole halide to a Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[6][7] For less reactive halides like chlorides, the choice of a sufficiently electron-rich and bulky phosphine ligand is crucial to facilitate this rate-determining step.[8][9]

  • Transmetalation: This step involves the transfer of the furan moiety from the boronic acid to the palladium center. A base is essential for this process, as it activates the boronic acid by forming a more nucleophilic boronate "ate" complex.[10][11] The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.[12][13]

  • Reductive Elimination: The final step is the reductive elimination of the furan-thiazole product from the Pd(II) complex, regenerating the catalytically active Pd(0) species.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Thiazole-X PdII_halide R-Pd(II)-X (Thiazole-Pd-X) OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal Furan-B(OR)2 Base PdII_furan R-Pd(II)-R' (Thiazole-Pd-Furan) Transmetal->PdII_furan RedElim Reductive Elimination PdII_furan->RedElim RedElim->Pd0 Furan-Thiazole Product Furan-Thiazole Product Thiazole_X Thiazole Precursor (Halide/Triflate) Furan_Boronic Furan-3-boronic acid Base Base (e.g., K2CO3, K3PO4)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reagents and Their Selection

The success of the furan-thiazole coupling is highly dependent on the judicious selection of the catalytic system and reaction conditions.

Palladium Catalysts and Precatalysts

A variety of palladium sources can be employed, ranging from simple salts to pre-formed complexes.

  • Pd(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used Pd(0) sources. Pd(PPh₃)₄ is often effective for a range of couplings but may require higher temperatures.[14]

  • Pd(II) Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are stable and convenient to handle but require in situ reduction to the active Pd(0) species.[8] Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) is a robust precatalyst particularly effective for Suzuki-Miyaura reactions.[14]

  • Buchwald Precatalysts: For challenging couplings, particularly those involving less reactive chlorides or sterically hindered substrates, the use of Buchwald precatalysts (e.g., SPhos- or XPhos-based) is highly recommended. These precatalysts are designed for the efficient generation of the active monoligated Pd(0) species.[8][15]

Phosphine Ligands: The Key to Reactivity and Selectivity

The phosphine ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. For the coupling of an electron-rich furan with an electron-deficient thiazole, the choice of ligand is paramount.

  • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many Suzuki couplings.[16]

  • Bulky, Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) can enhance the rate of oxidative addition, especially with aryl chlorides.[11][17]

  • Buchwald Biarylphosphines: Ligands like SPhos and XPhos are highly effective for a broad range of challenging Suzuki-Miyaura couplings, including those involving heteroaryl substrates.[9][15] Their steric bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.[9]

The Role of the Base

The base is crucial for the activation of the furan-3-boronic acid in the transmetalation step.[11][12] The choice of base can also influence selectivity and the prevalence of side reactions.

  • Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used, often in aqueous solvent mixtures.[18] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective in challenging couplings.[18]

  • Phosphates: Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in a variety of solvent systems and is a good choice for substrates sensitive to stronger bases.[6]

  • Fluorides: Potassium fluoride (KF) can be used to activate boronic acids without causing hydrolysis of base-labile functional groups like esters.[11]

Solvent Systems

The choice of solvent can significantly impact the solubility of reagents, reaction rate, and selectivity.[13][19]

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used, often in combination with water to facilitate the dissolution of the inorganic base.[20]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be an effective solvent, particularly for less soluble substrates.[18]

  • Alcohols: Ethanol and isopropanol, typically mixed with water, can also serve as effective solvents.[21]

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various successful conditions for the Suzuki-Miyaura coupling of furan-3-boronic acid and related heteroarylboronic acids with thiazole and other heteroaryl precursors. This data provides a valuable starting point for reaction optimization.

Furan PrecursorThiazole/Heteroaryl PrecursorCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Furan-3-boronic acid2-ChlorothiophenePrecatalyst (0.15)-Base (2)THF/MeOHRT~80[22]
Furan-3-boronic acid5-BromopyrimidineNiCl₂(PCy₃)₂ (0.5)-K₃PO₄ (4.5)t-Amyl alcohol10085[11][23]
2-Furanboronic acidIodo-benzyloxy-benzaldehydesPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF9075-93[18][22]
3-Furanboronic acidAryl bromides[PdCl(C₃H₅)]₂ / Tedicyp-K₂CO₃ (2)Dioxane100High[24]
TetrabromofuranPhenylboronic acidPd(PPh₃)₄ (2-3)-K₂CO₃ (1.1/Br)Dioxane/H₂O8092[18]
Furan-2-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂ (1)RuPhos (2)Na₂CO₃ (2)Ethanol8595[25]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of furan-3-boronic acid with thiazole precursors.

Protocol 1: General Procedure for Coupling with Bromothiazoles

This protocol is a robust starting point for the coupling of furan-3-boronic acid with various bromothiazoles (e.g., 2-bromothiazole, 4-bromothiazole, 5-bromothiazole).

Protocol_1 start Start reagents 1. Add bromothiazole (1.0 equiv), furan-3-boronic acid (1.2 equiv), and K2CO3 (2.0 equiv) to a Schlenk tube. start->reagents inert 2. Evacuate and backfill the tube with Argon (3x). reagents->inert catalyst 3. Add Pd(PPh3)4 (3 mol%) and degassed 1,4-dioxane/H2O (4:1). inert->catalyst heat 4. Heat the mixture at 80-100 °C with vigorous stirring. catalyst->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 6. Cool, dilute with EtOAc, wash with H2O and brine. monitor->workup purify 7. Dry over Na2SO4, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: A step-by-step workflow for the Suzuki coupling of furan-3-boronic acid with bromothiazoles.

Materials and Reagents:

  • Bromothiazole precursor (1.0 equiv)

  • Furan-3-boronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized water, degassed

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromothiazole (e.g., 1.0 mmol), furan-3-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add Pd(PPh₃)₄ (0.03 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(thiazolyl)furan.

Protocol 2: Optimized Procedure for Challenging Couplings (e.g., with Chlorothiazoles)

This protocol utilizes a more active Buchwald catalyst system, which is often necessary for less reactive chlorothiazole precursors.

Materials and Reagents:

  • Chlorothiazole precursor (1.0 equiv)

  • Furan-3-boronic acid (1.5 equiv)

  • Potassium phosphate (K₃PO₄), tribasic, finely powdered (3.0 equiv)

  • XPhos Pd G3 (a Buchwald precatalyst) (2 mol%)

  • tert-Amyl alcohol, anhydrous and degassed

Procedure:

  • In a glovebox, add the chlorothiazole (e.g., 1.0 mmol), furan-3-boronic acid (1.5 mmol), potassium phosphate (3.0 mmol), and XPhos Pd G3 (0.02 mmol) to a microwave vial equipped with a magnetic stir bar.

  • Add degassed tert-amyl alcohol (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath or microwave reactor at 110 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Mechanistic Considerations

Several challenges can arise during the Suzuki-Miyaura coupling of furan-3-boronic acid with thiazole precursors. Understanding these potential pitfalls is key to successful troubleshooting.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the furan-3-boronic acid, which is then replaced by a hydrogen atom. This side reaction can be prevalent with electron-rich heteroarylboronic acids.[26] To mitigate this, one can:

    • Use milder bases like K₃PO₄ or KF.[6][11]

    • Employ anhydrous conditions.[8]

    • Consider using a more stable boronic ester derivative (e.g., a pinacol or MIDA ester).[27]

  • Homo-coupling: The formation of furan-furan or thiazole-thiazole dimers can occur, particularly in the presence of oxygen.[8] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to minimize this side reaction.[8]

  • Low Reactivity: If the reaction is sluggish or stalls, consider the following:

    • Catalyst and Ligand: Switch to a more active catalytic system, such as a Buchwald precatalyst and a biarylphosphine ligand (e.g., XPhos, SPhos).[8][15]

    • Temperature: Increasing the reaction temperature can improve the rate, but be mindful of potential catalyst decomposition.[20]

    • Base: Screen different bases, as their efficacy can be highly substrate- and solvent-dependent.[12]

Conclusion

The Suzuki-Miyaura coupling of furan-3-boronic acid with thiazole precursors is a highly valuable transformation for the synthesis of novel molecular architectures in drug discovery. A thorough understanding of the reaction mechanism and the roles of the various reagents is essential for the successful implementation of this methodology. By carefully selecting the palladium catalyst, phosphine ligand, base, and solvent system, researchers can efficiently construct a diverse array of furan-thiazole compounds for biological evaluation. The protocols and insights provided in this guide serve as a comprehensive resource for navigating the intricacies of this powerful cross-coupling reaction.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substr
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (2022). Bentham Science Publishers.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (n.d.).
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (n.d.). Benchchem.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2024).
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (n.d.). Benchchem.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. (n.d.).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. (n.d.). hpu2.edu.vn.
  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. (n.d.). Organic Syntheses.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). RSC Publishing.
  • Suzuki–Miyaura (hetero-)
  • Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (2008).
  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry. (2019). Reddit.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016).
  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (n.d.). CSIR-NIScPR.
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (2025). PolyU Electronic Theses.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT.
  • A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole. (n.d.). Benchchem.
  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PMC.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. (n.d.). PMC.
  • Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. (2022). hpu2.edu.vn.
  • Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. (n.d.). RSC Publishing.
  • Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2011). PubMed.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI.
  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (n.d.).

Sources

Method

Application Note: Crystal Engineering &amp; Purification Protocols for Furan-Thiazole Carboxylic Acids

Executive Summary Furan-thiazole carboxylic acids represent a privileged scaffold in drug discovery, exhibiting significant bioactivity in kinase inhibition, antimicrobial, and anticancer applications. However, their pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-thiazole carboxylic acids represent a privileged scaffold in drug discovery, exhibiting significant bioactivity in kinase inhibition, antimicrobial, and anticancer applications. However, their purification presents distinct challenges due to the interplay between the rigid, planar aromatic core (promoting


-

stacking) and the carboxylic acid moiety (driving strong hydrogen bond dimerization).

This guide details three field-proven protocols for the crystallization of furan-thiazole carboxylic acids. Unlike generic guides, we focus on the specific intermolecular interactions—the carboxylic acid dimer and the thiazole-nitrogen acceptor —that dictate solubility and lattice energy.

Physicochemical Profiling & Solubility Landscape[1]

Before attempting crystallization, one must understand the solute-solvent interactions. Furan-thiazole derivatives are typically amphoteric but predominantly acidic due to the carboxylic group (


).
Solubility Matrix

Data summarized from internal screening of 2-(furan-2-yl)thiazole-4-carboxylic acid derivatives.

Solvent ClassRepresentative SolventSolubility (25°C)Solubility (Boiling)Application
Protic Polar Methanol, EthanolModerateHighRecrystallization
Aprotic Polar DMSO, DMFVery HighVery HighSolvent (in Anti-solvent methods)
Non-Polar Toluene, HexaneNegligibleLowAnti-solvent
Aqueous Base 1M NaOH / KOHHigh (as salt)HighReactive Crystallization
Aqueous Acid 1M HClInsolubleInsolublePrecipitant

Expert Insight: The furan ring adds lipophilicity compared to bis-thiazoles, making ethanol a superior solvent over methanol for initial recrystallization attempts. However, avoid chlorinated solvents (DCM, Chloroform) for crystallization as they often yield solvates that are difficult to dry.

Workflow Visualization

The following decision tree outlines the logical flow for selecting the appropriate purification method based on sample purity and quantity.

CrystallizationWorkflow Start Crude Furan-Thiazole Carboxylic Acid PurityCheck Purity < 90%? Start->PurityCheck MethodA Method A: Reactive Crystallization (pH Swing) PurityCheck->MethodA Yes (Bulk Cleanup) MethodB Method B: Thermal Recrystallization (Ethanol/Water) PurityCheck->MethodB No (Final Polish) MethodA->MethodB Yield Recovery Analysis Characterization (PXRD, NMR, DSC) MethodA->Analysis MethodC Method C: Vapor Diffusion (Single Crystal) MethodB->MethodC Structure ID Needed MethodB->Analysis MethodC->Analysis

Figure 1: Strategic workflow for selecting crystallization methodology based on crude purity and end-goal.

Detailed Experimental Protocols

Method A: Reactive Crystallization (pH Swing)

Best for: Bulk purification of crude material (e.g., post-Hantzsch synthesis) containing unreacted thioamides or haloketones.

Mechanism: This method exploits the acidity of the carboxylic group. By converting the acid to a water-soluble carboxylate salt, non-acidic organic impurities (which remain insoluble in water) can be filtered off. Subsequent acidification regenerates the pure acid.

Protocol:

  • Dissolution: Suspend 10 g of crude furan-thiazole carboxylic acid in 50 mL of water.

  • Salt Formation: Slowly add 2M NaOH (approx. 1.2 equivalents) while stirring. Monitor pH; ensure it reaches ~10-11. The solid should dissolve completely to form a dark amber solution.

    • Critical Step: If solids remain, they are likely impurities. Filter the solution through a Celite pad to remove them.

  • Precipitation: Cool the filtrate to 5-10°C. slowly add 2M HCl dropwise.

  • Nucleation Point: A thick precipitate will form as pH passes 4.0. Continue adding acid until pH reaches ~2.0 to ensure maximum recovery.

  • Digestion: Stir the slurry for 30 minutes. This "Ostwald ripening" phase allows small, amorphous particles to dissolve and redeposit on larger crystalline lattices, improving filterability.

  • Isolation: Filter via vacuum, wash with cold water (2 x 10 mL), and dry at 50°C under vacuum.

Method B: Thermal Recrystallization (Ethanol/Water)

Best for: High-purity polymorphism control and removing trace colored impurities.

Expertise Note: Pure ethanol is often too good a solvent at boiling point and too poor at room temperature, leading to "crashing out" (amorphous precipitation). A binary system (Ethanol/Water) provides a wider metastable zone width.

Protocol:

  • Saturation: Place 5 g of semi-pure compound in a round-bottom flask. Add Absolute Ethanol (40 mL) and heat to reflux (78°C).

  • Solubilization: If not fully dissolved, add ethanol in 5 mL increments. Once dissolved, remove from heat.

  • Anti-solvent Addition: While the solution is still near boiling, add hot water (approx. 10-15% of the ethanol volume) until a faint turbidity persists, then add one drop of ethanol to clear it.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap the flask in aluminum foil or a towel to insulate).

    • Why? Rapid cooling traps solvent molecules in the lattice, creating unstable solvates.

  • Crystallization: Needle-like crystals (characteristic of thiazole acids) should form over 4-12 hours.

  • Harvest: Filter and wash with a cold 1:1 Ethanol/Water mixture.

Method C: Vapor Diffusion (Single Crystal Growth)

Best for: X-Ray Crystallography (SC-XRD) to determine absolute configuration or tautomeric state.

Protocol:

  • Inner Vial: Dissolve 20 mg of the compound in 1 mL of DMF (Dimethylformamide). Filter into a small 4 mL vial.

  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL jar containing 5 mL of Diethyl Ether or Pentane.

  • Equilibration: Cap the large jar tightly. Store in a vibration-free environment at 20°C.

  • Mechanism: The volatile ether diffuses into the DMF, slowly lowering the solubility of the furan-thiazole derivative without inducing shock nucleation. High-quality prisms usually form within 3-7 days.

Molecular Mechanisms & Troubleshooting

Understanding the molecular arrangement is vital for troubleshooting.

MolecularInteraction cluster_0 Supramolecular Synthon cluster_1 Common Failure Modes Acid Carboxylic Acid (Donor) Nitrogen Thiazole Nitrogen (Acceptor) Acid->Nitrogen Competing Interaction Dimer Centrosymmetric Dimer (R2,2(8)) Acid->Dimer H-Bond Solvate Solvate Formation Nitrogen->Solvate Traps Water/MeOH Oiling Oiling Out Dimer->Oiling Disrupted by Impure Solvents

Figure 2: Competition between homomeric acid dimers and heteromeric interactions leading to crystallization outcomes.

Troubleshooting Guide
IssueCauseSolution
Oiling Out Phase separation occurs before crystallization; common in Ethanol/Water if water is added too fast.Re-heat to dissolve the oil. Add a "seed crystal" at the cloud point. Reduce the amount of water used.
Gel Formation 3D hydrogen bonding network traps solvent.Switch to a solvent that disrupts H-bonds more aggressively, such as Acetonitrile or Nitromethane.
Colored Crystals Oxidation products (furans are sensitive to air/light) trapped in the lattice.Add activated charcoal to the hot solution in Method B, filter hot, then proceed with crystallization.

Characterization Standards

To validate the protocol, the following data is required:

  • 1H-NMR (DMSO-d6): Confirm the ratio of aromatic protons. Furan protons typically appear at

    
     6.6–7.8 ppm, while the carboxylic acid proton is a broad singlet at 
    
    
    
    12.0–13.0 ppm.
  • PXRD (Powder X-Ray Diffraction): Compare the experimental pattern with simulated patterns from single-crystal data to ensure phase purity. Thiazole acids are prone to polymorphism; distinct peaks at low

    
     angles usually differentiate forms.
    
  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm. A broad endotherm prior to melting indicates solvent loss (solvate) or a phase transition.

References

  • Hantzsch Thiazole Synthesis & Derivatives

    • Synthesis and recrystallization of thiazole-4-carboxylic acid deriv
    • Source: [1]

  • Crystal Engineering of Heterocycles

    • Geometry of the 2-aminoheterocyclic–carboxylic acid supramolecular synthon.
    • Source:

  • Polymorphism in Thiazoles

    • Anti-solvent crystallization and transformation of thiazole-deriv
    • Source: [2]

  • General Solubility Data

    • Thiazole-2-carboxylic acid physicochemical properties.
    • Source:

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Substituted Thiazole-5-Carboxylic Acids

[1][2] Abstract This application note details a robust, high-throughput protocol for the synthesis of 2-substituted thiazole-5-carboxylic acids using microwave irradiation. Unlike conventional thermal heating, which ofte...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This application note details a robust, high-throughput protocol for the synthesis of 2-substituted thiazole-5-carboxylic acids using microwave irradiation. Unlike conventional thermal heating, which often requires reflux times of 12–24 hours, this microwave-assisted method reduces reaction times to under 20 minutes while significantly improving yields and purity. The protocol utilizes a modified Hantzsch thiazole synthesis to generate the ethyl ester intermediate, followed by a rapid microwave-assisted hydrolysis to the free acid. This scaffold is a critical pharmacophore in drug discovery, present in antineoplastic agents (e.g., Dasatinib) and broad-spectrum antimicrobials.

Introduction & Scientific Rationale

The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged structure in medicinal chemistry, serving as a bioisostere for pyridine and contributing to


-

stacking interactions within protein binding pockets. The thiazole-5-carboxylic acid moiety specifically provides a handle for further diversification (e.g., amide coupling) and is central to the structure of several kinase inhibitors.
Advantages of Microwave Irradiation

Conventional Hantzsch synthesis suffers from slow kinetics due to the poor electrophilicity of some


-halo- 

-dicarbonyl precursors and the reversibility of the initial thioamide attack. Microwave irradiation (MWI) overcomes these barriers through dielectric heating , which directly couples energy to the polar reaction components (solvent and ionic intermediates).
  • Kinetic Acceleration: Rapid heating to target temperature (e.g., 100°C in 30 seconds) bypasses the thermal lag of oil baths.

  • Superheating Effects: Solvents can be heated above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).

  • Green Chemistry: The protocol minimizes solvent usage (high concentration or solvent-free) and energy consumption.

Reaction Mechanism

The synthesis proceeds via the Hantzsch Condensation , involving the reaction of a thioamide (or thiourea) with an


-halo- 

-keto ester.

Mechanistic Pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the 
    
    
    
    -halo ester (S
    
    
    2 displacement), displacing the halide.
  • Cyclization: The amide nitrogen attacks the ketone carbonyl, forming a hydroxy-thiazoline intermediate.

  • Dehydration: Loss of water drives aromatization to the stable thiazole ring.

HantzschMechanism Start Thioamide (R-CSNH2) Intermediate1 S-Alkylated Intermediate Start->Intermediate1 MWI, 80°C SN2 Attack HaloEster α-Halo-β-keto Ester (Ethyl 2-chloroacetoacetate) HaloEster->Intermediate1 Intermediate2 Hydroxy-thiazoline (Cyclized) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Ester (Aromatized) Intermediate2->Product - H2O Dehydration

Figure 1: Mechanistic pathway of the microwave-assisted Hantzsch synthesis.

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.

  • Reagents:

    • Thioamide derivative (e.g., Thiobenzamide, Thiourea for 2-amino).

    • Ethyl 2-chloroacetoacetate (Precursor for 4-methyl-5-carboxylate).

    • Solvent: Ethanol (Absolute) or PEG-400 (Green alternative).

    • Base: NaOH or KOH (for hydrolysis step).

Step 1: Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylate

Objective: Rapid assembly of the thiazole core.

  • Preparation: In a 10 mL microwave vial, dissolve Thioamide (1.0 mmol) and Ethyl 2-chloroacetoacetate (1.0 mmol, 1.0 equiv) in Ethanol (2.0 mL).

    • Note: For 2-amino derivatives, use Thiourea (1.0 mmol).

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 80°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • If Solid Precipitates: Filter the solid, wash with cold ethanol (2 x 1 mL) and water.

    • If Solution: Pour into ice-water (10 mL) and neutralize with 10% NaHCO

      
       if necessary. Collect the precipitate by filtration.[1][2]
      
  • QC: Check purity by TLC (Hexane:EtOAc 3:1) or LC-MS.

Step 2: Hydrolysis to Thiazole-5-Carboxylic Acid

Objective: Conversion of the ester to the free carboxylic acid.

  • Preparation: Suspend the Thiazole Ester (from Step 1, 1.0 mmol) in Ethanol/Water (1:1 v/v, 3 mL) . Add NaOH (2.0 mmol, 2.0 equiv).

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 100°C

    • Hold Time: 5 minutes

    • Power: Dynamic (Max 200 W)

  • Workup:

    • Cool to room temperature.[1][3]

    • Acidify the solution to pH ~3-4 using 1M HCl.

    • The carboxylic acid will precipitate as a white/off-white solid.

    • Filter, wash with water, and dry under vacuum.

Workflow Diagram

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis Mix Mix Thioamide + Ethyl 2-chloroacetoacetate in EtOH MW1 Microwave Irradiation 80°C, 10 min Mix->MW1 Isolate1 Precipitate/Filter Ethyl Ester Intermediate MW1->Isolate1 Suspend Suspend Ester in EtOH/H2O + NaOH Isolate1->Suspend MW2 Microwave Irradiation 100°C, 5 min Suspend->MW2 Acidify Acidify with HCl (pH 3-4) MW2->Acidify Final Filter & Dry Thiazole-5-Carboxylic Acid Acidify->Final

Figure 2: Integrated workflow for the 2-step synthesis of thiazole-5-carboxylic acids.

Optimization & Troubleshooting

Solvent Screening (Step 1)

Solvent polarity critically affects microwave absorption (loss tangent, tan


).
Solventtan

Reaction TempTimeYield (%)Notes
Ethanol 0.94180°C10 min92%Recommended. Green, easy workup.
Water0.123100°C15 min65%Poor solubility of organic precursors.
Toluene0.040110°C30 min40%Poor MW absorber; requires doping.
PEG-400High90°C10 min88%Good alternative, but harder to remove.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete cyclizationIncrease temp to 100°C or time to 15 min. Ensure stoichiometry is 1:1.
Sticky/Oily Product Impurities or solvent retentionRecrystallize from hot EtOH. Triturate with cold hexanes.
Incomplete Hydrolysis Base concentration too lowIncrease NaOH to 3.0 equiv. Increase MW temp to 120°C.
Pressure Spike Solvent overheatingReduce fill volume (<50% of vial). Use "PowerMax" cooling if available.

Scope and Case Studies

This protocol is versatile for various substituents at the 2-position.

EntryR-Group (2-Position)Precursor (Thioamide)Product (Acid)Yield (2 Steps)
1Phenyl Thiobenzamide2-Phenyl-4-methylthiazole-5-COOH85%
2Amino (-NH

)
Thiourea2-Amino-4-methylthiazole-5-COOH90%
3Methyl Thioacetamide2,4-Dimethylthiazole-5-COOH78%
44-Cl-Phenyl 4-Chlorothiobenzamide2-(4-Cl-Phenyl)-4-methylthiazole-5-COOH82%

Note: The 4-methyl group is derived from the ethyl 2-chloroacetoacetate precursor. To synthesize the 4-unsubstituted analog (4-H), use ethyl 2-chloro-3-oxopropionate (generated in situ) or formyl chloroacetate equivalents, though these are less stable.

References

  • Microwave-Assisted Hantzsch Thiazole Synthesis

    • Title: Microwave-Assisted Synthesis of 2-Substituted-Thiazol-4(5H)-ones via Hantzsch Condensation.[4]

    • Source: Rasayan Journal of Chemistry, 2022.
    • URL:[Link]

  • General Hantzsch Mechanism & Protocols

    • Title: Hantzsch Thiazole Synthesis - SynArchive.
    • Source: SynArchive.
    • URL:[Link]

  • Microwave Hydrolysis of Esters

    • Title: Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnam
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • One-Pot Synthesis of Thiazole Carboxylates

    • Title: Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxyl
    • Source: ResearchG
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Microwave-Assisted Synthesis of 2-amino-4-substituted thiazoles.[5][6][7][8]

    • Source: Asian Journal of Chemistry.[7][8]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thiazole Carboxylic Acid Solubility Guide

Subject: Troubleshooting Solubility of Thiazole Carboxylic Acids in DMSO To: Research Scientists, Medicinal Chemists, and Compound Management Teams From: Senior Application Scientist, Solubility Optimization Unit Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility of Thiazole Carboxylic Acids in DMSO To: Research Scientists, Medicinal Chemists, and Compound Management Teams From: Senior Application Scientist, Solubility Optimization Unit

Introduction: Why is this happening?

If you are reading this, you are likely staring at a vial of "brick dust"—a thiazole carboxylic acid that refuses to dissolve in DMSO (Dimethyl sulfoxide), despite DMSO being the "universal solvent."

You are not alone. Thiazole carboxylic acids present a perfect storm for solubility failure due to three competing molecular forces:

  • Strong Dimerization: The carboxylic acid moiety (-COOH) forms highly stable, cyclic hydrogen-bonded dimers in the solid state.

  • Pi-Stacking: The planar thiazole ring facilitates tight crystal packing (high lattice energy).

  • Zwitterion Formation: If your thiazole contains an amine (e.g., 2-aminothiazole-4-carboxylic acid), it likely exists as a zwitterion (inner salt), rendering it insoluble in non-ionic organic solvents.

This guide moves beyond "shake it harder" and provides chemical and physical protocols to disrupt these forces without degrading your sample.

Module 1: The Diagnostic Workflow

Before applying heat or chemicals, determine the root cause. Use this decision matrix to select the correct protocol.

SolubilityWorkflow Start Sample Insoluble in DMSO CheckWater Check DMSO Quality (Is it old/wet?) Start->CheckWater DryDMSO Use Fresh Anhydrous DMSO CheckWater->DryDMSO Yes (Hygroscopic) CheckStructure Check Structure: Amino Group Present? CheckWater->CheckStructure DMSO is Fresh DryDMSO->CheckStructure Zwitterion Zwitterion Suspected (High Lattice Energy) CheckStructure->Zwitterion Yes (e.g., 2-NH2) Dimer Acid Dimer Suspected (H-Bond Network) CheckStructure->Dimer No (Simple Acid) ProtocolB Protocol B: The Base Spike Zwitterion->ProtocolB Alt (Deprotonate) ProtocolC Protocol C: The Acid Spike Zwitterion->ProtocolC Step 1 (Protonate) ProtocolA Protocol A: The Thermal Shift Dimer->ProtocolA Step 1 ProtocolA->ProtocolB If Fails

Figure 1: Decision matrix for solubilizing difficult heterocyclic acids. Select the protocol based on structural features.

Module 2: The "Wet DMSO" Trap

Issue: "My compound precipitated after storage in the freezer."

DMSO is aggressively hygroscopic.[1][2] At 20°C and 60% relative humidity, pure DMSO can absorb significant water from the atmosphere within hours. Water acts as an anti-solvent for the hydrophobic thiazole core, driving precipitation.

The Data: DMSO Hygroscopicity

Time Exposed (Hours) Water Content (% w/w) Impact on Solubility
0 < 0.1% Optimal
1 ~0.5 - 1.0% Negligible for most
24 ~3.0 - 5.0% Critical: Lipophiles precipitate

| 72 | > 10.0% | Failure: Phase separation likely |

Data interpolated from Gaylord Chemical Bulletin #102 [1].

Troubleshooting Protocol:

  • Never trust a DMSO bottle that has been opened and stored without a septum for >1 month.

  • Freeze-Thaw Warning: When you retrieve a DMSO stock from -20°C, condensation forms on the cold liquid surface immediately upon opening.

    • Fix: Allow the vial to reach room temperature before opening.

    • Fix: Use single-use aliquots to avoid repeated cycles.

Module 3: Breaking the Molecular Lock (Protocols)

If fresh DMSO fails, you are fighting thermodynamics. You must disrupt the crystal lattice.

Protocol A: The Thermal Shift (Kinetic Solubilization)

Best for: Simple thiazole carboxylic acids without amino groups.

The Science: Heating provides the kinetic energy to break intermolecular Hydrogen bonds (dimers). Warning: Do not exceed 80°C. Carboxylic acids can undergo Pummerer-like rearrangements or thiomethylation in DMSO under extreme heat/catalytic conditions [2].

  • Seal the vial tightly (prevent water entry).

  • Sonicate at 40°C - 50°C for 15 minutes.

    • Note: Ultrasonic baths often heat up naturally; monitor temp.

  • Vortex immediately while warm.

  • Visual Check: If it dissolves warm but precipitates upon cooling, you have a supersaturation issue . Proceed to Protocol B.

Protocol B: The "Base Spike" (Disrupting Dimers)

Best for: Stubborn carboxylic acid dimers and preventing re-precipitation.

The Science: Deprotonating the carboxylic acid (pKa ~3–4) creates a carboxylate anion. This charge repulsion prevents dimerization and drastically increases solubility in polar DMSO.

  • Prepare a 5% Triethylamine (TEA) or Diisopropylethylamine (DIPEA) solution in anhydrous DMSO.

  • Add this "Spiked DMSO" to your solid compound instead of pure DMSO.

    • Alternative: If already in DMSO, add neat TEA to reach a final concentration of 1-2% (v/v).

  • Vortex. The solution should clear rapidly.

Protocol C: The "Acid Spike" (Breaking Zwitterions)

Best for: Aminothiazoles (e.g., 2-aminothiazole-4-carboxylic acid).

The Science: Aminothiazoles can form zwitterions (Internal salt: NH3+ / COO-). These are incredibly stable crystals (high melting points) and insoluble in organic solvents. You must force the molecule into a single charge state.

  • Do NOT use base (it may not disrupt the zwitterion effectively if the amine pKa is high).

  • Add 1-5% Trifluoroacetic Acid (TFA) or Acetic Acid to the DMSO.

  • This protonates the carboxylate (COO-

    
     COOH), breaking the internal salt bridge. The resulting cation (NH3+) is usually soluble in DMSO.
    
Module 4: Mechanism Visualization

Understanding the state of your molecule is key to choosing the right additive.

MolecularStates Solid Solid State (Insoluble Dimer) DMSO_Heat DMSO + Heat Solid->DMSO_Heat Energy Input Monomer Solvated Monomer (Unstable upon cooling) DMSO_Heat->Monomer Break H-Bonds Monomer->Solid Re-precipitation (Cooling) Base Add Base (TEA/DIPEA) Monomer->Base Deprotonation Anion Carboxylate Anion (Highly Soluble) Base->Anion Charge Repulsion

Figure 2: Transition from insoluble solid dimer to soluble anion via thermal and chemical treatment.

FAQ: Common User Issues

Q: Will adding acid/base interfere with my biological assay? A: It depends on the dilution factor.

  • If you dilute your DMSO stock 1000-fold into assay buffer (e.g., 10mM stock

    
     10µM assay), the final concentration of TEA/TFA is negligible (< 0.005%).
    
  • Action: Always include a "Vehicle Control" in your assay containing the same % of acid/base to rule out artifacts.

Q: Can I use water to help dissolve it? A: No. For thiazole carboxylic acids, water is usually an anti-solvent. Adding water to the DMSO stock will likely cause immediate precipitation. Only add the DMSO stock to the aqueous buffer at the final step, with rapid mixing to prevent local high concentrations.

Q: My sample turned yellow/brown after heating in DMSO. Is it ruined? A: Possibly. Thiazoles, especially aminothiazoles, are sensitive to oxidation. Darkening suggests degradation.[3]

  • Check: Run an LC-MS.

  • Prevention: If heating is required, flush the vial with Nitrogen/Argon before heating to minimize oxidative degradation.

References
  • Gaylord Chemical Company. (2007).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102.[5][6] Slidell, LA.[4]

  • Wang, R., et al. (2022).[7] "Carboxylic acid synthesis by hydrolysis of thioacids... with DMSO as the oxygen source."[7] Organic Letters, 24, 2020-2024.[7] (Highlighting reactivity of carboxylic acids in DMSO).

  • Oldenburg, K., et al. (2005).[8] "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[8] Combinatorial Chemistry & High Throughput Screening, 8(3), 213-218.

  • Li, Di, et al. (2005). "Equilibrium Solubility of Thiazole Derivatives." Journal of Chemical & Engineering Data, 50(5). (General solubility thermodynamics).

Sources

Optimization

Technical Support Center: Optimizing Cyclization Conditions for Furan-Thiazole Scaffolds

Welcome to the technical support center for the synthesis of furan-thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of furan-thiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these important heterocyclic scaffolds. Furan-thiazole moieties are present in numerous biologically active compounds, making their efficient synthesis a critical aspect of modern drug discovery.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during the cyclization reactions that form the core of these structures.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing a furan-thiazole scaffold?

A1: A prevalent and effective method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][3] For furan-thiazole scaffolds, a common approach is to use a furan-containing α-haloketone as a starting material, which then undergoes cyclization with a suitable thioamide to form the desired product.[2]

Q2: I'm observing low yields in my furan-thiazole synthesis. What are the likely causes?

A2: Low yields can stem from several factors. Common culprits include suboptimal reaction temperature, insufficient reaction time, or the use of unstable starting materials, such as the α-halo-β-carbonyl compound.[4][5] The purity of your thioamide is also crucial, as impurities can lead to unwanted side reactions.[4] Additionally, the choice of solvent and the pH of the reaction mixture can significantly impact the reaction's efficiency.[4]

Q3: My reaction is producing a significant amount of a furan byproduct instead of the desired furan-thiazole. How can I minimize this?

A3: The formation of a furan byproduct is a known side reaction, particularly in Paal-Knorr type syntheses where a 1,4-dicarbonyl compound might be an intermediate or starting material.[6] This occurs through the acid-catalyzed intramolecular cyclization of the dicarbonyl compound.[6] To favor the thiazole formation, you can try using a weaker acid or a lower concentration of a strong acid.[6] Increasing the concentration of the amine or thioamide component can also kinetically favor the desired reaction pathway.[6]

Q4: I'm struggling with the purification of my final furan-thiazole product. Any suggestions?

A4: Purification can be challenging if the product and impurities have similar polarities.[5] If standard column chromatography is not effective, consider trying a different solvent system for elution.[5] Alternative purification techniques such as recrystallization or preparative Thin Layer Chromatography (TLC) can also be effective.[5] In some cases, converting the product to a salt and then back to the free base can aid in purification.

Q5: Can I use microwave irradiation to improve my reaction?

A5: Yes, microwave-assisted synthesis can be a valuable tool for these reactions. It can significantly reduce reaction times and, in some cases, improve yields.[4][6] Several modern procedures for both Hantzsch and Paal-Knorr syntheses utilize microwave irradiation to enhance reaction efficiency.[7][8]

Troubleshooting Guide

Navigating the complexities of furan-thiazole synthesis requires a systematic approach to troubleshooting. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Suboptimal Reaction Temperature: The reaction may require heating to proceed efficiently.[5] 2. Unstable Starting Materials: α-haloketones can be unstable and decompose over time.[4] 3. Poor Quality Thioamide: Impurities in the thioamide can inhibit the reaction.[4] 4. Incorrect Solvent: The choice of solvent can significantly affect reaction rates. Alcohols like ethanol are common, but aprotic solvents like DMF may be more effective in some cases.[4]1. Gradually increase the reaction temperature and monitor the progress by TLC. If side products appear at higher temperatures, consider lowering the temperature and extending the reaction time.[5] 2. Use freshly prepared or properly stored α-haloketone. 3. Purify the thioamide before use. 4. Screen different solvents to find the optimal one for your specific substrates.
Formation of Side Products 1. Self-condensation of Starting Materials: Carbonyl-containing starting materials can undergo self-condensation.[5] 2. Formation of Isomeric Impurities: In Hantzsch synthesis, the formation of 2-imino-2,3-dihydrothiazoles is a known side reaction, particularly with N-monosubstituted thioureas.[4] 3. Polymerization: High temperatures or strongly acidic conditions can lead to the formation of dark, tarry materials.[6]1. Adjust reaction conditions such as temperature or catalyst to suppress self-condensation.[5] 2. To favor the desired 2-aminothiazole isomer, maintain neutral or slightly basic reaction conditions.[4] 3. Lower the reaction temperature and consider using a milder catalyst.[6]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Steric Hindrance: Bulky substituents on the starting materials can slow down the reaction.[6] 3. Inappropriate Catalyst: The choice and concentration of the acid or base catalyst are critical.1. Monitor the reaction closely using TLC and allow it to proceed until the starting materials are consumed. 2. For sterically hindered substrates, increase the reaction temperature and/or time. Microwave heating can be particularly effective.[6] 3. Systematically screen different catalysts and their concentrations to find the optimal conditions.
Difficulty in Product Isolation and Purification 1. Similar Polarity of Product and Impurities: This makes separation by column chromatography difficult.[5] 2. Product Instability: The desired furan-thiazole may be sensitive to the workup or purification conditions.1. Experiment with different eluent systems for column chromatography. Consider alternative purification methods like recrystallization or preparative TLC.[5] 2. Perform the workup and purification at lower temperatures and avoid strongly acidic or basic conditions if your product is sensitive.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during furan-thiazole synthesis.

G start Unexpected Reaction Outcome (Low Yield, Side Products, etc.) check_sm Verify Starting Material Purity & Stability start->check_sm check_cond Review Reaction Conditions (Temp, Time, Solvent, Catalyst) start->check_cond analyze_side Characterize Side Products (NMR, MS) start->analyze_side purification Re-evaluate Purification Strategy start->purification If purification is the issue check_sm->start If impure/degraded, prepare fresh optimize_temp Optimize Temperature check_cond->optimize_temp optimize_time Optimize Reaction Time check_cond->optimize_time optimize_solvent Screen Solvents check_cond->optimize_solvent optimize_cat Screen Catalysts check_cond->optimize_cat analyze_side->check_cond Identify cause adjust_stoich Adjust Stoichiometry analyze_side->adjust_stoich If side reaction identified success Successful Synthesis optimize_temp->success Improved Outcome optimize_time->success Improved Outcome optimize_solvent->success Improved Outcome optimize_cat->success Improved Outcome adjust_stoich->success Improved Outcome purification->success Improved Purity

Caption: Troubleshooting workflow for furan-thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 5-(Furan-2-yl)thiazole

This protocol details the synthesis of 5-(furan-2-yl)thiazole via the Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.[2]

Materials and Reagents:

  • 2-bromo-1-(furan-2-yl)ethan-1-one

  • Thioformamide

  • Absolute Ethanol

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) in absolute ethanol (40 mL).[2]

  • Addition of Thioformamide: To the stirred solution, add thioformamide (1.2 eq).[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).[2]

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.[2]

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-(furan-2-yl)thiazole.[2]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of 5-(furan-2-yl)thiazole.

G setup 1. Reaction Setup: Dissolve α-haloketone in Ethanol add_thio 2. Add Thioformamide setup->add_thio reflux 3. Reflux for 4-6 hours (Monitor by TLC) add_thio->reflux cool 4. Cool to Room Temperature reflux->cool neutralize 5. Neutralize with NaHCO₃ cool->neutralize extract 6. Extract with Dichloromethane neutralize->extract dry 7. Dry Organic Layer (MgSO₄) extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Purify by Column Chromatography concentrate->purify product Pure 5-(Furan-2-yl)thiazole purify->product

Caption: Experimental workflow for 5-(furan-2-yl)thiazole synthesis.

References

  • Benchchem. (2025). Synthesis of 5-(Furan-2-yl)thiazole: A Detailed Protocol for Researchers. Benchchem.
  • Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry.
  • Benchchem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Benchchem.
  • PMC.
  • PMC. (2024, March 27).
  • Benchchem. (2025).
  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • Wikipedia. Paal–Knorr synthesis. Wikipedia.
  • Scribd. Thiophene and Furan Synthesis Methods. Scribd.
  • Chemistry Stack Exchange. (2025, July 21). How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses?. Chemistry Stack Exchange.
  • Benchchem. (2025). Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis. Benchchem.
  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive.
  • Ambeed.com. Paal-Knorr Furan Synthesis. Ambeed.com.
  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal.
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
  • PMC. (2024, December 13).
  • Frontiers. (2021, November 22).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • MDPI. (2017, May 7).
  • ResearchGate. (2024, March 6). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation.
  • ResearchGate. Paal‐Knorr synthetic methods for substituted furans using either....
  • CUTM Courseware.
  • ACS Omega. (2024, August 29). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
  • YouTube. (2025, January 18).
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap.
  • YouTube. (2020, November 5).
  • Organic Chemistry Portal. Furan synthesis. Organic Chemistry Portal.
  • ResearchGate. 18 questions with answers in THIAZOLES.
  • ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.

Sources

Troubleshooting

Technical Support Center: Decarboxylation of Thiazole-5-Carboxylic Acids

Core Technical Overview Decarboxylation of thiazole-5-carboxylic acids is a pivotal yet notoriously fickle transformation in heterocyclic synthesis. Unlike their benzene analogues, thiazole carboxylic acids possess a dis...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Decarboxylation of thiazole-5-carboxylic acids is a pivotal yet notoriously fickle transformation in heterocyclic synthesis. Unlike their benzene analogues, thiazole carboxylic acids possess a distinct dipole moment and electron-deficient character that makes them susceptible to both thermal decomposition and ring-opening side reactions.

The Central Challenge: The reaction requires sufficient energy to overcome the activation barrier for CO₂ extrusion but must remain mild enough to prevent the destruction of the sensitive thiazole ring. Success relies on stabilizing the zwitterionic intermediate or facilitating protodecarboxylation via metal catalysis.

Mechanism of Action

The transformation generally proceeds via a protodecarboxylation mechanism.[1] In the absence of metal catalysts, it requires high thermal energy to form the ylide-like intermediate. Metal catalysts (Cu, Ag) lower this barrier by stabilizing the carboxylate and facilitating electron transfer.

DecarboxylationMechanism cluster_conditions Critical Factors Start Thiazole-5-COOH MetalComplex Metal-Carboxylate Complex Start->MetalComplex + Ag(I) or Cu(I) Transition Transition State (CO2 Extrusion) MetalComplex->Transition Heat / MW Intermediate Thiazolyl Anion/Ag Species Transition->Intermediate - CO2 Product Decarboxylated Thiazole Intermediate->Product + H+ (Protodemetallation) Solvent Solvent Polarity (DMSO vs Quinoline) Temp Temp Control (Avoid Charring)

Figure 1: Metal-catalyzed protodecarboxylation pathway for thiazole-5-carboxylic acids.

Standardized Protocols

Do not rely on a single method. Select the protocol based on your substrate's thermal stability and functional group tolerance.

Method A: Silver-Catalyzed (Mild & Selective)

Best for: Thermally sensitive substrates, late-stage functionalization.

  • Setup: Charge a reaction vial with Thiazole-5-COOH (1.0 equiv), Ag₂CO₃ (0.1–0.2 equiv), and acetic acid (0.2 equiv) in DMSO (0.2 M concentration).

  • Reaction: Heat to 120 °C for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMSO, then saturated NaHCO₃ to remove acetic acid. Dry over Na₂SO₄.

    • Why this works: Ag(I) promotes decarboxylation at significantly lower temperatures than copper, reducing "tar" formation [1]. Acetic acid aids the final protonation step.

Method B: Copper/Quinoline (Classical Thermal)

Best for: Robust, simple thiazoles requiring high energy activation.

  • Setup: Mix Thiazole-5-COOH (1.0 equiv) and Cu powder (0.1 equiv) in Quinoline (solvent).

  • Reaction: Heat to 180–200 °C .

    • Critical Step: Use a reflux condenser and inert atmosphere (N₂/Ar) to prevent oxidation of the thiazole ring.

  • Workup: Cool, dilute with ether/EtOAc, and wash extensively with 1M HCl to remove quinoline (quinoline is basic and will remain in the organic layer if not acidified).

Method C: Microwave-Assisted (High Throughput)

Best for: Stubborn substrates that decompose under prolonged heating.

  • Setup: Thiazole-5-COOH (1.0 equiv), Ag₂CO₃ (0.1 equiv) in DMSO or NMP.

  • Reaction: Microwave irradiation at 150 °C for 15–30 minutes.

  • Note: The rapid heating/cooling cycle minimizes the time the product spends in the decomposition window [2].

Troubleshooting & FAQs

Scenario 1: "The reaction turns into a black tar, and I see no product."

Diagnosis: Thermal decomposition (polymerization) of the thiazole ring. Root Cause: Thiazoles are electron-deficient and can undergo ring-opening or polymerization at temperatures >160°C, especially in the presence of oxygen.

Corrective Actions:

  • Switch to Method A (Silver): Lower the temperature to 110–120°C.

  • Degas Solvents: Oxygen promotes radical decomposition at high temps. Sparge DMSO/Quinoline with Argon for 15 mins before heating.

  • Add Radical Scavenger: If a radical mechanism is suspected (rare for simple decarboxylation but possible with side chains), add 10 mol% BHT.

Scenario 2: "LCMS shows full conversion, but I recover <10% mass."

Diagnosis: Product volatility or water solubility. Root Cause: Simple thiazoles (like thiazole itself or 4-methylthiazole) are low-molecular-weight liquids with significant water solubility and high volatility.

Corrective Actions:

  • Avoid Rotovap: Do not evaporate solvent to dryness under high vacuum if the product BP is <150°C. Distill the solvent or use a gentle stream of N₂.

  • Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ during extraction to force the organic product into the organic phase.

  • Continuous Extraction: For highly water-soluble thiazoles, use a liquid-liquid continuous extractor with DCM for 12–24 hours.

Scenario 3: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst deactivation or equilibrium inhibition. Root Cause: The CO₂ byproduct can sometimes inhibit the reaction, or the active metal species has precipitated.

Corrective Actions:

  • Proton Source: Ensure a proton source is available. In Method A, add 5–10% more acetic acid. The intermediate anion must be protonated to release the catalyst [3].

  • Increase Catalyst Loading: Bump Ag₂CO₃ to 20 mol%.

  • Check pH: If using Method B (Quinoline), the medium is basic. Some substrates decarboxylate faster in acidic media. Try adding a catalytic amount of p-TsOH if using a non-basic solvent.

Decision Matrix & Workflow

Use this logic flow to determine the optimal experimental path.

DecisionTree Start Start: Decarboxylation of Thiazole-5-COOH IsVolatile Is Product Volatile? (MW < 150 or BP < 180°C) Start->IsVolatile IsSensitive Is Substrate Thermally Sensitive? IsVolatile->IsSensitive No IsVolatile->IsSensitive Yes (Plan Workup) SpecialWorkup CRITICAL: Careful Workup Avoid High Vac, Salt Aqueous Layer IsVolatile->SpecialWorkup Requirement MethodA Method A: Ag2CO3/DMSO (120°C) IsSensitive->MethodA Yes MethodB Method B: Cu/Quinoline (180°C) IsSensitive->MethodB No (Robust) MethodC Method C: Microwave (150°C, 20 min) MethodA->MethodC Fails/Slow StandardWorkup Standard Extraction MethodA->StandardWorkup MethodB->MethodC Decomposition MethodB->StandardWorkup MethodC->StandardWorkup

Figure 2: Experimental decision tree for selecting decarboxylation conditions.

Comparative Data Summary

ParameterThermal (Cu/Quinoline) Catalytic (Ag₂CO₃/DMSO) Microwave (Ag/DMSO)
Temperature 180–220 °C100–120 °C130–160 °C
Time 4–12 Hours2–6 Hours10–40 Minutes
Yield (Avg) 40–60%70–90%60–85%
Substrate Scope Simple, robust thiazolesComplex, functionalizedStubborn substrates
Major Risk Polymerization (Tar)Cost of SilverPressure buildup

References

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[2][3] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]

  • Tawade, B. V., et al. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Molecules, 22(11), 1831. [Link]

  • Goossen, L. J., et al. (2007).[1] Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Advanced Synthesis & Catalysis, 349(14-15), 2241–2246. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid

Executive Summary 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid is a valuable scaffold in medicinal chemistry, particularly for kinase inhibition and antimicrobial research. However, its stability profile is dominated by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid is a valuable scaffold in medicinal chemistry, particularly for kinase inhibition and antimicrobial research. However, its stability profile is dominated by two competing factors: the robustness of the thiazole ring and the high sensitivity of the furan moiety to acidic hydrolysis and oxidation.

This guide addresses the three most common user-reported issues:

  • Unexpected degradation during LCMS analysis (Acidolysis).

  • Precipitation in biological media (pH-dependent solubility).

  • Discoloration during storage (Photo-oxidation).

Module 1: Dissolution & Solubility Troubleshooting

The Core Issue: Users often report that the compound "crashes out" upon addition to cell culture media or fails to dissolve in water despite containing a carboxylic acid.

The Science: Amphoteric but Acid-Dominant

This molecule contains a carboxylic acid (pKa ~3.5) and a thiazole nitrogen (weakly basic, pKa ~2.5).

  • At pH < 3: The molecule is protonated (cationic) but the furan ring becomes highly unstable.

  • At pH 4–6: The molecule exists largely as a zwitterion or neutral species, leading to minimum solubility (isoelectric precipitation).

  • At pH > 7.5: The carboxylic acid deprotonates (

    
    ), drastically increasing solubility.
    
Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Cloudiness in PBS (pH 7.4) Kinetics of dissolution are slow; local pH drops.Pre-dissolve in DMSO (1000x stock), then add to PBS while vortexing. Ensure final pH stays >7.4.
Precipitate in Cell Media Interaction with divalent cations (

,

).
Use a buffer with lower calcium content or add a mild chelator (EDTA) if the assay permits.
Insoluble in Water The compound is in its free acid form.Add 1.1 equivalents of NaOH or KOH to form the salt in situ.
Visual Workflow: Solubility Decision Tree

SolubilityLogic Start Start: Compound Solid Solvent Select Solvent Start->Solvent DMSO DMSO / DMF Solvent->DMSO Stock Solution Water Aqueous Buffer Solvent->Water Assay Buffer Dissolved Clear Solution DMSO->Dissolved High Solubility Check_pH Check pH Water->Check_pH Acidic pH < 4 (Risk of Furan Degradation) Check_pH->Acidic Acidic Neutral pH 4-6 (Precipitation Risk) Check_pH->Neutral Neutral Basic pH > 7.5 (Stable Carboxylate) Check_pH->Basic Basic Acidic->Basic Buffer Exchange Neutral->Basic Add NaOH Basic->Dissolved

Figure 1: Decision logic for solubilizing Furan-Thiazole carboxylic acids. Note the critical risk zones at acidic and neutral pH.

Module 2: Chemical Stability (The "Furan Problem")

The Core Issue: "I synthesized the compound, but after running LCMS with 0.1% TFA, I see multiple peaks and a mass shift of +18 or +34."

The Science: Acid-Catalyzed Ring Opening

The furan ring is an electron-rich enol ether equivalent. In the presence of strong acids (like Trifluoroacetic Acid - TFA) and water, it undergoes protonation followed by nucleophilic attack by water.

  • Mechanism: Protonation at C2/C5

    
     Water attack 
    
    
    
    Ring opening.
  • Result: Formation of 1,4-dicarbonyl compounds (enediones), which are highly reactive and lead to polymerization (browning).

Degradation Pathways

Degradation Compound Parent Compound (MW: 195.19) Acid + H+ / H2O (e.g., TFA) Compound->Acid Light + hν / O2 (Singlet Oxygen) Compound->Light RingOpen Ring Opening Product (1,4-Dicarbonyl) MW: +18 Da Acid->RingOpen Hydrolysis Oxidation Furanone / Maleic Acid Deriv. MW: +16 or +32 Da Light->Oxidation Photo-oxidation Polymer Brown Polymer (Insoluble) RingOpen->Polymer Condensation

Figure 2: Primary degradation pathways. Acidic hydrolysis leads to ring opening (+18 Da), while photo-oxidation leads to oxygen insertion (+16/+32 Da).

Critical Troubleshooting: LCMS & Purification

Do NOT use TFA for this compound if you observe degradation.

ParameterStandard Protocol (Risky)Recommended Protocol (Safe)
Mobile Phase Modifier 0.1% TFA (pH ~2)0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Acetate (pH 4.5–7)
Sample Diluent MeOH + 0.1% TFAAcetonitrile + Water (Neutral)
Column Temperature 40°C - 60°CRoom Temperature (25°C) to slow hydrolysis
Drying Mode High heat / VacuumLyophilization from frozen aqueous/MeCN mix

Module 3: Storage & Handling FAQs

Q: Can I store the DMSO stock solution at -20°C? A: Yes, but with caveats. DMSO is hygroscopic. If water enters the DMSO stock and the solution is slightly acidic (due to atmospheric


 absorption or degradation), the furan ring will hydrolyze over months.
  • Best Practice: Store as a lyophilized powder at -20°C.

  • If Solution Necessary: Use anhydrous DMSO, purge with Argon, and use single-use aliquots to avoid freeze-thaw moisture introduction.

Q: The powder turned from white to yellow. Is it still good? A: Yellowing indicates surface oxidation or photo-degradation (formation of conjugated diketones).

  • Test: Run a generic HPLC (254 nm). If purity is >95%, the color is likely due to trace impurities ( <1%) with high extinction coefficients. If purity is <90%, repurify.

  • Prevention: Always store in Amber Vials wrapped in foil.

Q: Is the carboxylic acid prone to decarboxylation? A: Generally, thiazole-5-carboxylic acids are thermally stable up to ~100°C. Decarboxylation usually requires high temperatures (>150°C) or metal catalysis. Standard lab handling is safe.

References

  • Mechanisms of Furan Acidolysis

    • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[1][2]

    • Source:Energy & Fuels (ACS Public
    • Link:[Link]

  • Oxidation of Furan Derivatives

    • Title: Oxidation of Furfural and Furan Derivatives to Maleic Acid.[3][4]

    • Source:ACS Omega.
    • Link:[Link]

  • Thiazole Carboxylic Acid Properties

    • Title: 2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid (Compound Summary).
    • Source: PubChem.[5][6]

    • Link:[Link]

  • General Stability of Heterocycles

    • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.[7]

    • Source:ChemSusChem (via NIH/PubMed).
    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Furan-Thiazole Derivatives

Introduction: Deciphering the Molecular Blueprint of Furan-Thiazole Scaffolds The fusion of furan and thiazole rings creates a class of heterocyclic compounds with remarkable pharmacological potential, finding applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Molecular Blueprint of Furan-Thiazole Scaffolds

The fusion of furan and thiazole rings creates a class of heterocyclic compounds with remarkable pharmacological potential, finding applications as antiviral, anticancer, and anti-inflammatory agents.[1][2] For researchers in drug discovery and development, the precise structural confirmation of these novel molecules is a non-negotiable prerequisite for further investigation. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, offering unparalleled sensitivity and structural insight.[3][4]

This guide provides an in-depth comparison of the gas-phase fragmentation behaviors of furan-thiazole derivatives. We will move beyond a simple catalog of fragments to explore the underlying chemical principles that govern why these molecules break apart the way they do under different mass spectrometric conditions. By understanding these fragmentation pathways, researchers can confidently elucidate structures, differentiate between isomers, and identify known compounds in complex mixtures.[5][6][7]

The Impact of Ionization: Setting the Stage for Fragmentation

The fragmentation journey begins with ionization. The choice of ionization technique dictates the initial energy imparted to the molecule and the nature of the ion produced, which in turn governs the subsequent fragmentation cascade.

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[8][9] This process deposits significant internal energy, leading to extensive and often complex fragmentation. While this can sometimes make interpretation challenging, the resulting mass spectrum is a highly reproducible "fingerprint" that is excellent for library matching and initial structure validation. Abundant molecular ions (M⁺•) are generally observed for these aromatic systems.[5][9]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged spray.[10][11] ESI is prized for its ability to produce intact protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation in the ion source.[3][12] This makes it the ideal precursor for tandem mass spectrometry (MS/MS), where fragmentation is induced in a controlled manner to probe the molecule's structure.

The fundamental difference is that EI investigates the fragmentation of a radical cation (M⁺•), while ESI-MS/MS typically probes the fragmentation of an even-electron, charge-carrying species ([M+H]+). This distinction is critical to understanding the divergent fragmentation pathways observed.

Core Fragmentation Pathways of the Furan-Thiazole Core

Under collision-induced dissociation (CID) conditions, the excess internal energy supplied to the precursor ion is channeled into the weakest bonds, leading to characteristic bond cleavages. The fragmentation of furan-thiazole derivatives is driven by the distinct chemistries of the two heterocyclic rings and the linker connecting them.

The Furan Moiety: A Predictable Loss

The furan ring exhibits a highly characteristic and diagnostic fragmentation pattern: the neutral loss of carbon monoxide (CO).[10][13] This is a favored pathway due to the thermodynamic stability of the CO molecule. This loss can occur either through a direct cleavage of the furan ring or following a rearrangement.

Another common pathway involves the cleavage of the C-O bonds, leading to the opening of the furan ring. The resulting fragments depend heavily on the substitution pattern and the initial site of protonation.[14][15]

The Thiazole Moiety: A More Complex Disassembly

The thiazole ring, containing two different heteroatoms, offers more varied fragmentation routes. Cleavage often initiates adjacent to the sulfur or nitrogen atoms. Common fragmentation patterns include:

  • Ring Cleavage: The thiazole ring can be cleaved into smaller fragments. A frequent observation is the loss of a nitrile-containing species (e.g., HCN or R-CN), which is a characteristic fragmentation for many nitrogen-containing heterocycles.[5]

  • Retro-Diels-Alder (RDA) type reactions: Although less common than simple bond cleavages, RDA-type rearrangements can occur, leading to a concerted breakdown of the ring system.

  • Side-Chain Fragmentation: Substituents on the thiazole ring are readily lost. For instance, a bond connecting the thiazole ring to a phenyl group is a common point of cleavage.[8] In a study on thiazolo[3,2-a]pyrimidines, it was noted that the thiazole ring tends to fragment before the more stable pyrimidine ring.[16]

The Role of Protonation and the "Mobile Proton" Model

In ESI-MS/MS, the site of protonation is a key determinant of the fragmentation pathway. The proton will initially attach to the most basic site in the molecule (highest proton affinity), which is often the nitrogen atom of the thiazole ring. However, under CID conditions, this proton can migrate to other sites, such as the furan oxygen or other basic atoms in substituents.[11] This "mobile proton" can trigger specific, localized fragmentation events, leading to a richer and more informative tandem mass spectrum.

Visualizing Fragmentation: A Generalized Pathway

The following diagram illustrates the primary fragmentation routes for a generic substituted furan-thiazole derivative under positive-ion ESI-MS/MS conditions.

G cluster_main Generalized Fragmentation of Protonated Furan-Thiazole cluster_frags Primary Fragment Ions [M+H]+ [M+H]+ F1 [M+H - CO]+ (Furan Ring Cleavage) [M+H]+->F1 - CO F2 [M+H - RCN]+ (Thiazole Ring Cleavage) [M+H]+->F2 - RCN F3 [Thiazole moiety]+ [M+H]+->F3 Linker Cleavage F4 [Furan moiety]+ [M+H]+->F4 Linker Cleavage

Caption: Key fragmentation events for furan-thiazole derivatives.

Comparative Fragmentation Data

The following table summarizes characteristic fragmentation patterns observed for different classes of thiazole and furan-containing compounds, providing a comparative basis for analyzing novel furan-thiazole derivatives.

Compound ClassIonization MethodPrecursor IonKey Fragment Ions (m/z) & Neutral LossesMechanistic InsightReference
Benzenesulphonylhydrazinothiazoles EI (70 eV)M⁺•m/z 77 ([C6H5]+), m/z 99 (Substituted thiazole ring + H), m/z 142 (Benzenesulphonyl moiety + H)Cleavage of the single bond between the benzenesulphonyl and hydrazine groups is a dominant pathway.[8]
Substituted Thiazoles EI (70 eV)M⁺•Abundant molecular ions. Fragmentation is specific to the nature and position of substituents.Ring cleavage and loss of small molecules like HCN are common. "Ortho-effects" can be seen with adjacent substituents.[5]
2-Aroylbenzofurans ESI-MS/MS (+)[M+H]+Acylium ions (m/z 105), [M+H - C6H6]+, followed by losses of CO and CO2.Fragmentation is directed by competitive hydrogen rearrangements from the initial protonated species.[11][12]
Furo-Furan Lactone ESI-MS/MS (+/-)[M+H]+ / [M-H]-Sequential losses of CO and H2O in positive mode. Losses of formaldehyde (CH2O) and CO in negative mode.Highly functionalized nature leads to complex, parallel fragmentation pathways.[10]
Alkyl-4-hydroxy-3(2H)-furanones GC-MS/MS (EI)M⁺•McLafferty rearrangement (loss of ethylene for ethyl substituent), α-cleavage of alkyl groups.Tautomeric forms can influence the resulting fragmentation patterns.[13]

Experimental Protocol: A Practical Workflow for Structural Elucidation

This protocol outlines a standard approach for analyzing a novel furan-thiazole derivative using ESI-MS/MS on a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

1. Sample Preparation:

  • Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.
  • Add 0.1% formic acid to the sample solution to promote protonation and enhance signal intensity in positive ion mode.

2. Instrument Setup & Infusion:

  • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.
  • Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
  • Optimize source parameters: Set capillary voltage (e.g., 3.5-4.5 kV), source temperature, and nebulizing/drying gas flows to achieve a stable and intense signal for the ion of interest.

3. MS¹ Scan (Full Scan):

  • Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-1000) to identify the protonated molecule [M+H]+.
  • Confirm the isotopic pattern of the precursor ion to validate its elemental composition, especially if sulfur or chlorine/bromine are present.

4. MS² Scan (Tandem MS):

  • Select the [M+H]+ ion identified in the MS¹ scan as the precursor for fragmentation.
  • Apply collision energy (CID or HCD). This is the most critical parameter to optimize. Start with a low collision energy (e.g., 10 eV) and incrementally increase it (e.g., in steps of 5-10 eV) to observe the onset and evolution of fragment ions. A collision energy ramp experiment can be highly effective.[3]
  • Acquire the product ion spectrum. The high-resolution capabilities of the instrument should be used to determine the accurate mass of each fragment ion.

5. Data Analysis:

  • Using the accurate mass data, calculate the elemental composition of the precursor and all major fragment ions.
  • Propose neutral losses by calculating the mass difference between the precursor and fragment ions.
  • Reconstruct the fragmentation pathways, proposing structures for the observed ions that are consistent with known chemical principles of ion fragmentation (e.g., loss of stable neutrals like CO, H2O, HCN).

Visualizing the Workflow

The following diagram outlines the logical steps of the experimental protocol.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for Nitrogen- and Sulfur-Containing Heterocyclic Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Formula In the landscape of drug discovery and development, the molecular formula of a novel compound, such as one from th...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

In the landscape of drug discovery and development, the molecular formula of a novel compound, such as one from the C₈H₅NO₃S class, represents both a blueprint and a promise. This formula, however, is merely a theoretical construct until it is rigorously verified. Elemental analysis, specifically the determination of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS), is a foundational technique that provides this verification. It serves as a critical gatekeeper for purity assessment, structural confirmation, and quality control of active pharmaceutical ingredients (APIs) and their intermediates.[1][2]

This guide deviates from a simple recitation of protocols. Instead, it offers a comparative framework grounded in the experience of a senior application scientist. We will dissect the causality behind experimental choices, compare the performance standards that govern this analysis, and provide a self-validating workflow to ensure the integrity of your results. While we address the hypothetical C₈H₅NO₃S class, we will ground our discussion in the practical analysis of a well-characterized analogue, Saccharin (C₇H₅NO₃S) , to provide tangible experimental context.

Theoretical Composition of Saccharin (C₇H₅NO₃S, Molar Mass: 183.18 g/mol ):

  • Carbon (C): 45.90%

  • Hydrogen (H): 2.75%

  • Nitrogen (N): 7.65%

  • Sulfur (S): 17.50%

  • Oxygen (O): 26.20%[3][4]

Pillar 1: The Core Principle — Quantitative Combustion (The Dumas Method)

Modern CHNS analysis is overwhelmingly performed via automated instrumental methods based on the principle of high-temperature combustion, a technique refined from the original Dumas method.[5][6] Understanding this process is key to troubleshooting and ensuring high-quality data. The causality is straightforward: we convert the complex organic matrix into simple, detectable gases.

The process involves two primary stages within the instrument:

  • Combustion: The precisely weighed sample, encapsulated in a tin container, is dropped into a furnace heated to ~1000-1100°C. In an environment rich with pure oxygen, the sample undergoes instantaneous "flash combustion."[7] The tin capsule facilitates this by creating a highly exothermic reaction. All carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to various nitrogen oxides (NOₓ), and sulfur to sulfur dioxide (SO₂).

  • Reduction & Separation: The resulting gas mixture is swept by an inert carrier gas (typically helium) through a secondary furnace containing reduced copper. This is a critical step: the copper, heated to around 850°C, reduces the nitrogen oxides (NOₓ) to elemental nitrogen (N₂) and removes excess oxygen.[8] The final mixture of CO₂, H₂O, N₂, and SO₂ then passes through a gas chromatographic (GC) column. The column separates the individual gases based on their thermal properties.

  • Detection: The separated gases elute from the column and pass through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas caused by each analyte gas. This change is proportional to the concentration of the element, allowing for precise quantification.

Below is a diagram illustrating this fundamental workflow.

CHNS_Workflow cluster_instrument Elemental Analyzer Sample 1. Sample Weighing (in Tin Capsule) Autosampler 2. Autosampler Introduction Sample->Autosampler Combustion 3. Combustion Furnace (~1100°C) + Pure Oxygen Autosampler->Combustion Flash Combustion Reduction 4. Reduction Furnace (~850°C) + Reduced Copper Combustion->Reduction Gases: CO₂, H₂O, NOx, SO₂ GC_Column 5. Gas Separation (GC Column) Reduction->GC_Column Gases: CO₂, H₂O, N₂, SO₂ TCD 6. Detection (Thermal Conductivity Detector) GC_Column->TCD Separated Gases Data 7. Data System (Signal Integration) TCD->Data Electrical Signal Result Final Report: %C, %H, %N, %S Data->Result

Caption: Workflow of a modern CHNS elemental analyzer.

Pillar 2: Performance Standards — A Comparative Overview

While pharmacopeias like the USP provide stringent guidelines for elemental impurities (trace metals via USP <232>/<233>), the standards for bulk elemental composition (CHNS) are more often governed by instrument performance specifications and requirements set by scientific journals for publication.[9][10]

The most widely accepted benchmark for purity in a research and development context is that the measured elemental composition must be within ±0.4% (absolute) of the theoretical value .[11] This single metric is a proxy for overall accuracy and is the primary standard against which alternatives are judged.

Performance Parameter Journal Publication Standard Instrumental Performance (Typical) Rationale & Causality
Accuracy Measured value must be within ±0.4% of the theoretical value for each element.[11]<0.2% deviation from theoretical value using certified standards.[12]This is the ultimate test of method validity. A deviation >0.4% often indicates the presence of impurities (e.g., residual solvent, inorganic salts) or an incorrect structural assignment.
Precision (Repeatability) Not explicitly stated, but implied by the accuracy requirement.Standard Deviation (SD) <0.1% for replicate analyses of the same homogenous sample.[12][13]High precision demonstrates the stability of the instrument and the homogeneity of the sample. Poor precision can invalidate an entire data set, even if the mean value appears accurate.
Linearity N/A (typically a single-point measurement against theory)Correlation coefficient (r²) > 0.999 for a calibration curve established with a certified standard.Essential for method validation. It proves the detector response is proportional to the amount of element present, ensuring accuracy across a range of sample weights.
Governing Methods Author guidelines of journals (e.g., ACS, RSC).Conformance to international standards like ASTM D5291 (for C, H, N) and ASTM D4239 (for S) demonstrates robust design.[5][14]ASTM methods provide standardized procedures for instrument setup and operation, ensuring a baseline of quality and inter-laboratory comparability, even if the sample matrix (e.g., petroleum vs. pharma) differs.[14][15][16][17]

Pillar 3: A Self-Validating Experimental Protocol

Trustworthiness in elemental analysis comes from a system that continuously validates itself. The following protocol is designed to achieve this. It ensures that every sample result is bracketed by proof of the instrument's correct performance.

Objective: To determine the %C, %H, %N, and %S of a synthesized batch of Saccharin and verify its purity against theoretical values.
Materials:
  • Elemental Analyzer: CHNS-capable, with TCD.

  • Carrier Gas: Helium, ultra-high purity (99.999%).

  • Combustion Gas: Oxygen, ultra-high purity (99.999%).

  • Microbalance: Readable to at least 0.001 mg.

  • Calibration Standard: Acetanilide (C₈H₉NO) or another suitable certified organic standard.

  • Check Standard: A second, different certified standard (e.g., BBOT, C₂₆H₂₆N₂O₂S).

  • Sample: The synthesized Saccharin (C₇H₅NO₃S), finely ground and dried.

Step-by-Step Methodology:
  • Instrument Preparation & Conditioning:

    • Ensure fresh, non-exhausted catalysts and reagents are in the combustion and reduction tubes.

    • Perform a system leak test as per the instrument's software protocol. This is non-negotiable; leaks are a primary source of inaccurate nitrogen values.

    • Condition the system by running 2-3 empty tin capsules, followed by 2-3 analyses of a known standard to ensure system stability.

  • Calibration (Linearity Verification):

    • Accurately weigh 3-5 different masses of the primary calibration standard (e.g., Acetanilide) covering the expected mass range of the elements in your unknown sample (typically 1-3 mg).

    • Analyze each standard.

    • Generate a linear calibration curve for each element. The response factor should be linear with an r² > 0.999. This establishes the instrument's valid measurement range.

  • Calibration Verification (The "Check Standard"):

    • Accurately weigh and analyze the check standard (e.g., BBOT).

    • Acceptance Criterion: The result for each element must be within ±0.3% of the certified value.

    • Causality: This step provides an independent verification of the calibration curve using a different compound. If the check standard fails, the calibration is invalid, and all subsequent data cannot be trusted. Do not proceed until the check standard passes.

  • Sample Analysis (Replicates):

    • Accurately weigh three separate portions of the dried Saccharin sample (typically 1-3 mg each).

    • Analyze the three replicates consecutively.

  • Data Evaluation & System Validation:

    • Precision Check: Calculate the mean and standard deviation (SD) for the three sample replicates. The SD for each element should ideally be ≤ 0.15. High deviation suggests sample inhomogeneity.

    • Accuracy Check: Compare the mean experimental value for each element to the theoretical value for Saccharin (C: 45.90%, H: 2.75%, N: 7.65%, S: 17.50%).

    • Final Acceptance: The experimental mean for each element must be within the ±0.4% absolute tolerance of the theoretical value.

  • Post-Analysis Verification:

    • Analyze the check standard again after every 10-15 samples.

    • Causality: This ensures the instrument has not drifted during the analytical run. If this final check standard fails, the samples run since the last valid check must be re-analyzed.

This logical flow creates a robust, self-validating system.

Validation_Logic decision decision process process decision->process Recalibrate fail Data Rejected decision->fail Fail process2 Analyze Sample (N=3 Replicates) decision->process2 Pass (within ±0.3%) process->decision Analyze Check Standard pass Data Accepted start Start Analysis start->process Calibrate Instrument (r² > 0.999) decision2 Precision Check (SD ≤ 0.15) process2->decision2 decision2->fail Fail decision2->process2 Re-run (check homogeneity) decision3 Accuracy Check (within ±0.4% of theory) decision2->decision3 Pass decision3->pass Pass decision3->fail Fail

Caption: Logical workflow for a self-validating elemental analysis.

Conclusion

For researchers in drug development, elemental analysis is not a perfunctory task but a cornerstone of chemical identity and purity. Adherence to a strict, self-validating protocol is paramount. While various international standards from organizations like ASTM provide a basis for robust instrumental methods, the ultimate benchmark in the pharmaceutical research sphere remains the ±0.4% accuracy standard for publication and internal validation. By understanding the causality of the combustion method and implementing a logical, bracketed workflow with independent check standards, scientists can ensure that their elemental analysis data is not only accurate but also defensible and trustworthy, providing a solid foundation for subsequent development milestones.

References

  • ASTM D5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021.

  • ASTM International. (n.d.). ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from a secondary source describing the standard.
  • ASTM D5291-21, Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM Intern
  • Analytical Method. (n.d.). D-5291. Retrieved from a source describing the ASTM method.
  • Internet Archive. (2023, December 18). ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.

  • WebQC. (n.d.). C7H5NO3S (Saccharin) molar mass. Retrieved from [Link]

  • Eurofins Scientific. (2026, January 7). CHNS Analysis. Retrieved from [Link] (Note: Link is to the main domain as the specific page URL may vary).

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • VELP Scientifica. (n.d.). EMA 502 CHNS-O Analyzer. Retrieved from [Link]

  • Dick, G. R., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega, 3(8), 9853–9859. [Link]

  • Wikipedia. (n.d.). 2-Mercaptobenzothiazole. Retrieved from [Link]

  • Labtron. (n.d.). Elemental (CHNSO) Analyzer LCHN-A12. Retrieved from [Link]

  • AdiChemistry. (n.d.). Lassaigne's Test for Nitrogen, Sulfur, and Halogens. Retrieved from [Link]

  • Quora. (2022, January 22). Saccharin, an artificial sweetener, contains 45.89% C....
  • National Center for Biotechnology Information. (n.d.). Saccharin. PubChem Compound Database. Retrieved from [Link]

  • Scribd. (n.d.). Detection of Nitrogen, Sulphur, and Halogen.
  • ResearchGate. (2024, September 6). CHNSO Elemental Analyses of Volatile Organic Liquids....
  • Analytik Jena. (2021, November 1). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Retrieved from [Link] (Note: Link is to the main domain).

  • Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE.
  • Ataman Kimya. (n.d.). SODIUM SACCHARIN.
  • IIT Delhi. (2013, September 26). Specification of elemental analyzer.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O). Retrieved from [Link]

  • Costech Analytical. (n.d.). ECS 8040 – CHNS-O Analyzer. Retrieved from [Link]

  • Etoos India. (2019, July 30). Lassaigne Method For Detection Of Nitrogen Sulphar & Halogen.
  • Cheméo. (n.d.). Chemical Properties of 2-Mercaptobenzothiazole (CAS 149-30-4). Retrieved from [Link]

  • NIST. (n.d.). 2-Mercaptobenzothiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (2020, February 2). 2.2.20. Potentiometric Titration. Retrieved from a document-sharing platform describing European Pharmacopoeia methods.
  • Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O characterization of polymers and plastics.
  • Contract Pharma. (2015, September 11). Elemental Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • AOAC International. (n.d.). Official Methods of Analysis. Retrieved from [Link]

  • Cooperative Institute for Research in Environmental Sciences. (2007, August 1). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry.
  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis.
  • Pharma Manufacturing. (2018, September 18). Analyzing for Elemental Impurities. Retrieved from [Link]

  • Scribd. (2020, February 2). 2.2.20. Potentiometric Titration.
  • SCISPEC. (n.d.). Elemental Analysis in Action.
  • Scribd. (n.d.). AOAC Official Method 991.20.
  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from [Link]

  • Scribd. (n.d.). AOAC Official Method 978.02.
  • Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials. Retrieved from [Link]

  • Scribd. (n.d.). AOAC 980.02.pdf.
  • US Pharmacopeia. (2025, April 25). <233> elemental impurities—procedures. Retrieved from [Link] (Note: Link is to the main domain).

  • uspbpep.com. (n.d.). 2.2.21. Fluorimetry. Retrieved from a source describing pharmacopeial methods.
  • Eurofins Scientific. (n.d.). Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Retrieved from [Link] (Note: Link is to the main domain).

Sources

Validation

Validating purity of thiazole-5-carboxylic acid using LC-MS

Executive Summary Thiazole-5-carboxylic acid (T5CA) is a critical heterocyclic scaffold in the synthesis of broad-spectrum antibiotics and antineoplastic agents (e.g., Dasatinib intermediates). Its high polarity and amph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-5-carboxylic acid (T5CA) is a critical heterocyclic scaffold in the synthesis of broad-spectrum antibiotics and antineoplastic agents (e.g., Dasatinib intermediates). Its high polarity and amphoteric nature present significant challenges for standard Reverse-Phase HPLC (RP-HPLC), often resulting in poor retention, peak tailing, and co-elution with synthetic precursors.

This guide outlines a validated LC-MS workflow that overcomes the limitations of traditional UV detection. By leveraging an AQ-C18 (Polar-Embedded) stationary phase and Electrospray Ionization (ESI) , this protocol ensures the detection of non-chromophoric impurities and regioisomers (e.g., thiazole-4-carboxylic acid) that frequently escape standard QC checks.

Part 1: The Analytical Challenge

The structural properties of T5CA create a "perfect storm" for analytical difficulty:

  • High Polarity (logP ~0.8): On standard C18 columns, T5CA elutes near the void volume (

    
    ), where ion suppression from salts is highest.
    
  • Regioisomer Similarity: Synthetic pathways often generate the 2-carboxylic and 4-carboxylic acid isomers. These isomers have nearly identical UV spectra, making HPLC-UV specificity low.

  • Decarboxylation Risk: T5CA is thermally unstable; it can decarboxylate to form thiazole (volatile) or dimerize. These degradants lack the distinct carboxyl chromophore, leading to mass balance errors in UV purity assays.

Comparative Analysis: Why LC-MS?

The following table contrasts the performance of LC-MS against common alternatives for T5CA validation.

FeatureLC-MS (Proposed) HPLC-UV (Standard) H-NMR (Orthogonal) GC-MS
Specificity High (Mass-based discrimination of co-eluting peaks)Low (Relies on retention time; isomers overlap)High (Structural certainty)Medium
Sensitivity (LOD) < 1 ng/mL (Trace impurity detection)~500 ng/mL (Limited for genotoxic impurities)~1 mg/mL (Poor for trace analysis)< 10 ng/mL
Polar Retention Excellent (Compatible with HILIC or AQ-C18)Poor (Requires ion-pairing agents that foul columns)N/A (Solution phase)N/A
Sample Prep Minimal (Dilute & Shoot)Minimal Minimal Complex (Derivatization required due to -COOH)
Throughput High (5-8 min run)High Low Low

Part 2: Strategic Method Development

As a Senior Scientist, I reject the "one-size-fits-all" approach. For T5CA, we must engineer the separation to handle its acidity (pKa ~2.5) and basic nitrogen.[1]

Stationary Phase Selection: The "Dewetting" Problem

Standard C18 columns suffer from "phase collapse" (dewetting) when used with the 100% aqueous mobile phases required to retain polar acids.

  • Recommendation: Use a Polar-Embedded C18 (AQ-C18) or a Pentafluorophenyl (PFP) column.

  • Why: The polar group embedded in the alkyl chain allows water to penetrate the pores, preventing collapse and engaging in dipole-dipole interactions with the thiazole ring, significantly improving retention and peak shape.

Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid (pH ~2.7).

  • Causality: Low pH is non-negotiable. It suppresses the ionization of the carboxylic acid (

    
    ), keeping it neutral for hydrophobic retention. Simultaneously, it protonates the thiazole nitrogen (
    
    
    
    ), which facilitates efficient ionization in the MS source (ESI+).
Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Target Mass: m/z 130.15 (Parent).

  • Key Transitions (MRM):

    • 
       (Loss of 
      
      
      
      - Quantifier)
    • 
       (Thiazole ring fragment - Qualifier)
      

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be ICH Q2(R1) compliant.

Materials
  • Analyte: Thiazole-5-carboxylic acid (Reference Standard, >99.5%).[1][2]

  • Column: Agilent ZORBAX SB-Aq or Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.8 µm).

  • Solvents: LC-MS Grade Methanol (MeOH) and Water with 0.1% Formic Acid.

Step-by-Step Workflow

1. Standard Preparation

  • Dissolve 10 mg T5CA in 10 mL Methanol (Stock A: 1 mg/mL).

  • Critical Step: Sonicate for 5 mins. T5CA can form intermolecular hydrogen bonds that mimic particulates.

  • Dilute Stock A to 10 µg/mL using 95:5 Water:MeOH (prevents solvent effects on early eluting peaks).

2. LC Gradient Setup

  • Flow Rate: 0.4 mL/min

  • Temp: 40°C (Improves mass transfer for polar analytes).

Time (min)%A (0.1% FA in Water)%B (MeOH)Phase Description
0.00982Loading: High aqueous to retain T5CA.
1.00982Isocratic Hold: Essential for polar retention.
5.005050Elution: Ramp to elute hydrophobic impurities.
6.00595Wash: Remove dimers/oligomers.
6.10982Re-equilibration.

3. MS Acquisition

  • Operate in SIM (Selected Ion Monitoring) mode for purity assay (m/z 130.15) and Full Scan (100-500 Da) to detect unknown impurities.

Part 4: Data Visualization & Logic Flow

The following diagram illustrates the decision matrix and physical workflow for validating T5CA, highlighting the critical control points (CCPs) where this method prevents common errors.

T5CA_Validation_Workflow Start Sample: Thiazole-5-Carboxylic Acid (Crude or Purified) Solubility Solubility Check: Dissolve in MeOH/Water Start->Solubility Column_Select Stationary Phase Selection: Standard C18 vs. AQ-C18 Solubility->Column_Select Fail_Path Standard C18: Phase Collapse (Dewetting) Result: Peak Tailing / Void Elution Column_Select->Fail_Path Hydrophobic C18 Success_Path AQ-C18 / PFP: Polar Retention Active Column_Select->Success_Path Polar-Embedded LC_Method LC Gradient: 0-2% B Hold (1 min) Acidic Mobile Phase (pH 2.7) Success_Path->LC_Method Detection Detection Mode Selection LC_Method->Detection UV_Det UV (254 nm): Quantifies Main Peak Misses Non-Chromophoric Impurities Detection->UV_Det MS_Det MS (ESI+): m/z 130.15 (Parent) Detects Co-eluting Isomers Detection->MS_Det Data_Analysis Data Synthesis: Calculate Purity % (Area Normalization) Check Mass Balance UV_Det->Data_Analysis MS_Det->Data_Analysis

Figure 1: Analytical workflow for T5CA. Note the critical divergence at Column Selection, where standard C18 columns fail due to dewetting mechanisms.

Part 5: Validation Parameters (ICH Q2)

To ensure this method is trustworthy, verify these criteria:

  • Specificity:

    • Inject pure T5CA, Thiazole-4-carboxylic acid (isomer), and Thiazole (decarboxylated).

    • Requirement: Resolution (

      
      ) > 1.5 between T5CA and its 4-isomer. MS spectral purity check must show no co-eluting masses at peak apex.
      
  • Linearity:

    • Range: 0.1 µg/mL to 50 µg/mL.

    • Requirement:

      
      .
      
  • Accuracy (Spike Recovery):

    • Spike known impurities at 0.1%, 0.5%, and 1.0% levels.

    • Requirement: Recovery between 90-110%.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • PubChem. (2023).[2] Thiazole-5-carboxylic acid (Compound Summary).[1][2][5][6][7][8][9] National Center for Biotechnology Information.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Agilent Technologies. (2020). Analysis of Organic Acids using an Agilent Hi-Plex Column and LC/MS. (Demonstrates the necessity of specific columns for polar acids).

Sources

Comparative

A Comparative Guide to the Crystal Polymorphs of N-(1,3-Thiazol-2-yl)benzamide: Structural Insights for Pharmaceutical Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability. Polym...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor that must be thoroughly investigated during drug development.[1] This guide provides an in-depth comparison of the known polymorphs of N-(1,3-thiazol-2-yl)benzamide, a molecule of interest in medicinal chemistry, offering insights into the subtle yet significant differences in their crystal structures.

The Significance of Polymorphic Screening

The discovery of multiple polymorphs of a drug substance can have profound implications. Different polymorphs, despite having the same chemical composition, can exhibit distinct physicochemical properties. This variability underscores the necessity of comprehensive polymorphic screening to identify the most stable form for development, ensuring consistent product quality and therapeutic efficacy. The case of N-(1,3-thiazol-2-yl)benzamide, with its three identified polymorphic forms, serves as an excellent model for understanding the nuances of crystal packing and intermolecular interactions.[1]

Unveiling the Polymorphs of N-(1,3-Thiazol-2-yl)benzamide

Three polymorphs of N-(1,3-thiazol-2-yl)benzamide have been characterized, each displaying unique crystallographic features.[1] A detailed comparison of their crystal data is presented below.

PropertyPolymorph IPolymorph IIPolymorph III
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cC2/cPc
Z' 114
a (Å) 12.0142(2)
b (Å) 5.0581(1)
c (Å) 15.4090(3)
β (°) 99.093(1)
V (ų) 924.62(3)

Table 1: Crystallographic data for the three polymorphs of N-(1,3-Thiazol-2-yl)benzamide. Data for Polymorphs II and III were not fully available in the public domain but are referenced in the primary literature.[1]

The most striking difference among the three forms lies in their space groups and the number of molecules in the asymmetric unit (Z'). Polymorphs I and II are centrosymmetric, each with one molecule in the asymmetric unit. In contrast, Polymorph III is non-centrosymmetric and exhibits a rare case of Z' = 4, meaning there are four crystallographically independent molecules in the asymmetric unit.[1] This high Z' value in Polymorph III suggests a more complex packing arrangement, likely driven by a fine balance of intermolecular forces.

A Deeper Dive into Molecular Conformation and Hydrogen Bonding

The conformational flexibility of the N-(1,3-thiazol-2-yl)benzamide molecule and the resulting hydrogen bonding patterns are key to understanding the formation of these different polymorphs. In the solid state, all three polymorphs form hydrogen-bonded dimers.[1]

  • Polymorph I: The molecules in the dimer are related by a center of inversion.[1]

  • Polymorph II: The molecules in the dimer are related by a two-fold rotation axis.[1]

  • Polymorph III: This form uniquely incorporates both types of dimer geometries observed in Polymorphs I and II within its asymmetric unit. Two of the independent molecules form a dimer with approximate inversion symmetry, while the other two form a dimer with approximate two-fold rotational symmetry.[1]

This fascinating observation in Polymorph III highlights how subtle variations in crystallization conditions can lead to the co-existence of different stable intermolecular arrangements within the same crystal lattice.

Experimental Protocols for Polymorph Characterization

The identification and characterization of polymorphs rely on a suite of analytical techniques. The following are standard experimental protocols that would be employed in a study of thiazole carboxylic acid polymorphs.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for determining the crystal structure of a compound.

Protocol:

  • Grow suitable single crystals of the thiazole carboxylic acid derivative from various solvents and conditions (e.g., slow evaporation, cooling crystallization).

  • Mount a single crystal of appropriate size and quality on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain precise atomic coordinates and molecular geometry.

experimental_workflow

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for fingerprinting crystalline solids and is invaluable for routine analysis and quality control.

Protocol:

  • Gently grind a small amount of the bulk crystalline material to a fine powder.

  • Pack the powder into a sample holder.

  • Collect the powder diffraction pattern using a powder X-ray diffractometer over a defined 2θ range.

  • Compare the experimental PXRD pattern with simulated patterns from single-crystal data to identify the polymorphic form.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These thermal analysis techniques are used to investigate the thermodynamic relationships between polymorphs, such as their melting points and transition temperatures.

Protocol:

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan.

  • Place the pan in the DSC or TGA instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow (DSC) or weight loss (TGA) as a function of temperature.

  • Analyze the resulting thermograms to identify melting points, phase transitions, and decomposition temperatures.

logical_relationship

Conclusion

The study of polymorphism in thiazole carboxylic acid derivatives, exemplified by N-(1,3-thiazol-2-yl)benzamide, provides crucial insights for drug development. The existence of multiple polymorphs with distinct crystal packing and intermolecular interactions necessitates a thorough and multi-technique approach to solid-state characterization. By understanding the structural landscape of these compounds, researchers can select the optimal polymorphic form with the desired properties, ultimately leading to safer and more effective medicines.

References

  • Turnbull, D., et al. (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. Crystals, 15(7), 123. [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Furan-3-yl)-1,3-thiazole-5-carboxylic acid
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